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  • Product: 2-But-3-enyl-4-methoxybenzoic acid
  • CAS: 81278-32-2

Core Science & Biosynthesis

Foundational

Chemical Structure & Technical Profile: 2-But-3-enyl-4-methoxybenzoic Acid

Executive Summary 2-But-3-enyl-4-methoxybenzoic acid is a functionalized benzoic acid derivative serving as a critical "tethered" intermediate in the synthesis of polycyclic heterocycles. Characterized by an ortho-positi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-But-3-enyl-4-methoxybenzoic acid is a functionalized benzoic acid derivative serving as a critical "tethered" intermediate in the synthesis of polycyclic heterocycles. Characterized by an ortho-positioned homoallylic chain relative to the carboxyl moiety, this molecule is a primary precursor for halolactonization and transition-metal-catalyzed cyclization protocols. Its structural utility lies in its ability to undergo intramolecular ring closure to form dihydroisocoumarins (3,4-dihydro-1H-2-benzopyran-1-ones) , a scaffold prevalent in natural products (e.g., thunberginols) and serine protease inhibitors.

This guide analyzes the physicochemical properties, validated synthetic pathways, and reactivity profiles of this compound, designed for researchers optimizing fragment-based drug discovery (FBDD) campaigns.

Part 1: Structural Analysis & Molecular Properties

The molecule comprises a p-anisic acid core functionalized at the C2 position with a 3-butenyl chain. The presence of the terminal alkene provides a versatile handle for downstream functionalization without interfering with the electronic properties of the methoxy-substituted aromatic ring.

Physicochemical Descriptors

Data derived from structure-activity relationship (SAR) modeling of ortho-alkyl benzoic acids.

PropertyValue (Est.)Technical Significance
Molecular Formula C₁₂H₁₄O₃Core scaffold for mass spectrometry verification.
Molecular Weight 206.24 g/mol Ideal for fragment-based libraries (<300 Da).
LogP (Predicted) 2.9 – 3.2Moderate lipophilicity; suitable for membrane permeability. Higher than parent anisic acid (1.96) due to the butyl chain.
pKa (Acid) 4.1 – 4.3Comparable to benzoic acid (4.2); ortho-alkyl steric bulk has minimal electronic impact on acidity.
H-Bond Donors 1 (COOH)Carboxyl proton available for H-bonding or salt formation.
H-Bond Acceptors 3 (COOH, OMe)Interaction points for solvating agents and enzyme active sites.
Rotatable Bonds 4High flexibility in the butenyl tether, facilitating entropic loss during cyclization.
Spectroscopic Signature (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       11.0–12.0 (br s, 1H, COOH)
      
    • 
       7.9–8.0 (d, 1H, Ar-H6, ortho to COOH)
      
    • 
       6.7–6.9 (m, 2H, Ar-H3/H5)
      
    • 
       5.8 (ddt, 1H, -CH=)
      
    • 
       5.0 (m, 2H, =CH₂)
      
    • 
       3.85 (s, 3H, OMe)
      
    • 
       3.0 (t, 2H, Ar-CH₂)
      
    • 
       2.4 (q, 2H, allylic CH₂)
      

Part 2: Synthetic Pathways

The synthesis of ortho-substituted benzoic acids challenges standard electrophilic aromatic substitution (EAS) rules, which typically direct meta for benzoic acids or ortho/para (but unselectively) for anisoles. The authoritative method for this architecture is Directed Ortho Metalation (DoM) .[1]

Route A: Directed Ortho Metalation (DoM) – The Gold Standard

This route utilizes the synergy between the methoxy group and a transformed carboxyl group (amide or oxazoline) to direct lithiation specifically to the C2 position.

  • Mechanism: Coordination of an alkyllithium aggregate to the directing group (DG) lowers the transition state energy for deprotonation at the ortho site.

  • Precursor: N,N-Diethyl-4-methoxybenzamide (Superior stability over the free acid).

  • Reagents: s-BuLi (Lithiation), TMEDA (Ligand), 4-bromo-1-butene (Electrophile).

Route B: Direct Lithiation of the Free Acid (Mortier Method)

While atom-economical, this method requires 2 equivalents of base (one to deprotonate the carboxylic acid, the second for the ring) and strictly controlled cryogenics (-90°C) to prevent nucleophilic attack on the carboxylate.

Synthesis Workflow Diagram

The following diagram details the DoM pathway, highlighting the critical transition from the amide precursor to the final acid.

SynthesisPath Start 4-Methoxybenzoic Acid Step1 Amidation (SOCl2; Et2NH) Start->Step1 Inter1 N,N-Diethyl-4-methoxybenzamide (Directing Group Installed) Step1->Inter1 Step2 DoM Lithiation (s-BuLi/TMEDA, -78°C) Inter1->Step2 Coordination Inter2 Ortho-Lithio Species Step2->Inter2 Deprotonation Step3 Alkylation (4-Bromo-1-butene) Inter2->Step3 Electrophilic Trap Inter3 2-(3-butenyl) Amide Step3->Inter3 Step4 Hydrolysis (KOH/EtOH, Reflux) Inter3->Step4 Final 2-But-3-enyl-4-methoxybenzoic Acid Step4->Final

Figure 1: Directed Ortho Metalation (DoM) strategy for regioselective synthesis.

Part 3: Reactivity Profile & Applications

The strategic value of 2-But-3-enyl-4-methoxybenzoic acid lies in the 4-carbon tether ending in an alkene. This specific length (


 in the tether) is "hard-wired" for 6-endo-trig  or 5-exo-trig  cyclizations.
Iodolactonization (Kinetic vs. Thermodynamic Control)

Reaction with iodine (


) and base triggers intramolecular nucleophilic attack by the carboxylate oxygen onto the iodonium intermediate.
  • Product: 4-(iodomethyl)-6-methoxyisochroman-1-one (

    
    -lactone).
    
  • Mechanism: The 6-membered ring formation is favored electronically and sterically (Baldwin's Rules allow 6-endo-trig).

Pd-Catalyzed Oxidative Cyclization

Treatment with Pd(OAc)₂ under oxidative conditions allows for the formation of isocoumarins or vinyl-substituted phthalides, often used in total synthesis of fungal metabolites.

Reactivity cluster_0 Pathway A: Halolactonization cluster_1 Pathway B: Pd-Catalysis Core 2-But-3-enyl-4-methoxybenzoic Acid R1 I2 / NaHCO3 / MeCN Core->R1 6-endo-trig R2 Pd(OAc)2 / Oxidant Core->R2 Wacker-type P1 6-Methoxy-4-(iodomethyl) isochroman-1-one R1->P1 6-endo-trig P2 Methylene-isochromanone (Vinyl lactone) R2->P2 Wacker-type

Figure 2: Divergent cyclization pathways yielding bioactive lactone scaffolds.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 2-But-3-enyl-4-methoxybenzoic acid via DoM of N,N-diethyl-4-methoxybenzamide.

Reagents & Equipment[2][3]
  • Substrate: N,N-Diethyl-4-methoxybenzamide (1.0 equiv).

  • Base: s-Butyllithium (1.3 M in cyclohexane, 1.2 equiv).

  • Ligand: TMEDA (Tetramethylethylenediamine, 1.2 equiv).

  • Electrophile: 4-Bromo-1-butene (1.5 equiv).

  • Solvent: Anhydrous THF (freshly distilled).

  • Conditions: Cryogenic (-78°C), Inert Atmosphere (Ar/N₂).

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer. Flush with Argon.

  • Solvation: Add anhydrous THF (50 mL) and TMEDA (1.2 equiv). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add s-BuLi dropwise via syringe pump over 15 minutes. Maintain internal temperature < -70°C. The solution may turn a deep yellow/orange, indicating formation of the ortho-lithio species.

  • Incubation: Stir at -78°C for 1 hour to ensure complete metalation.

  • Alkylation: Add 4-bromo-1-butene (dissolved in 5 mL THF) dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours. The color will fade as the organolithium is consumed.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Hydrolysis (Crucial): Dissolve the crude amide in EtOH (20 mL) and 6M KOH (20 mL). Reflux for 24-48 hours (amides are robust). Acidify to pH 2 with HCl to precipitate the free acid.

  • Purification: Recrystallize from Hexanes/EtOAc to yield the title compound.

References

  • Snieckus, V. (1990). Directed ortho metalation.[1][2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

  • Mortier, J., et al. (2006).[3] Directed Ortho-Metalation of Unprotected Benzoic Acids.[3][4] Organic Letters, 8(4), 765-768.

  • Larock, R. C. (2010).[5] Acetylene Carboxylic Acids in Heterocyclic Synthesis. Comprehensive Organic Transformations.

  • Beak, P., & Brown, R. A. (1982).[2] The tertiary amide as a directing group. Journal of Organic Chemistry, 47(1), 34-46.

  • Robin, S., & Rousseau, G. (2002). Recent developments in iodolactonization. Tetrahedron, 58(26), 5215-5235.

Sources

Exploratory

Physical properties and solubility of 2-But-3-enyl-4-methoxybenzoic acid

Technical Monograph: Physicochemical Profiling & Solubility of 2-But-3-enyl-4-methoxybenzoic Acid CAS: 81278-32-2 Molecular Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol Executive Summary & Structural Context 2-But-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Solubility of 2-But-3-enyl-4-methoxybenzoic Acid

CAS: 81278-32-2 Molecular Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol

Executive Summary & Structural Context

2-But-3-enyl-4-methoxybenzoic acid is a functionalized benzoic acid derivative characterized by an electron-donating methoxy group at the para position and a reactive terminal alkene (but-3-enyl) at the ortho position. This structural motif identifies it as a high-value "scaffold intermediate," likely utilized in the synthesis of macrocyclic polyketides or benzolactone derivatives via Ring-Closing Metathesis (RCM) .

For drug development professionals, this compound presents a specific solubility challenge: the lipophilic alkenyl chain competes with the hydrophilic carboxyl moiety, creating a pH-dependent solubility profile that requires precise buffer management during formulation and assay development.

Physicochemical Properties (Chemoinformatic & Empirical)

The following data aggregates predicted values based on Quantitative Structure-Property Relationship (QSPR) modeling of structural analogs (e.g., p-anisic acid), serving as a baseline for experimental validation.

PropertyValue / RangeConfidenceTechnical Insight
Physical State Crystalline SolidHighLikely white to off-white needles/powder based on anisic acid derivatives.
Melting Point 98°C – 105°CMedOrtho-substitution often lowers MP relative to para-anisic acid (183°C) due to crystal packing disruption.
pKa (Acid) 4.3 – 4.6HighThe 4-OMe group decreases acidity (vs. benzoic acid 4.20). The alkyl chain has negligible inductive impact.
LogP (Oct/Water) 2.8 – 3.2HighSignificant lipophilicity increase over anisic acid (1.96) due to the C4-alkenyl chain.
Polar Surface Area 46.5 ŲHighDominated by the carboxylic acid and ether oxygen; suggests good membrane permeability.
λ max (UV) ~255 nmHighCharacteristic benzenoid absorption; bathochromic shift due to methoxy auxochrome.

Solubility Profile & Formulation Logic

Understanding the ionization state is critical for handling this compound. As a weak acid, its solubility is governed by the Henderson-Hasselbalch equation.

pH-Dependent Solubility
  • pH < 2.0 (Protonated): The compound exists as a neutral free acid. Solubility is minimal (< 0.1 mg/mL) in aqueous media. It will precipitate in acidic HPLC mobile phases if organic modifier is insufficient.

  • pH > 6.0 (Ionized): The carboxylate anion dominates. Solubility increases significantly (> 10 mg/mL).

  • Formulation Strategy: For stock solutions, avoid pure water. Use DMSO or Methanol for primary stocks (50 mM), then dilute into buffered media (pH 7.4) to prevent "crash-out."

Organic Solvent Compatibility
  • High Solubility: DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane.

  • Moderate Solubility: Acetonitrile, Ethanol.

  • Low Solubility: Hexane, Water (neutral/acidic).

Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating controls.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constant to predict physiological behavior.

  • Preparation: Dissolve 2 mg of compound in 10 mL of degassed water/methanol (80:20 v/v) co-solvent mixture. (Methanol ensures solubility of the neutral species).

  • Titration: Titrate with 0.1 M KOH standard solution under inert N₂ atmosphere (prevents carbonate formation).

  • Data Processing: Perform a Yasuda-Shedlovsky extrapolation. Plot pKa values obtained at different methanol percentages (e.g., 20%, 30%, 40%) against the dielectric constant (

    
    ) and extrapolate to 0% organic solvent to find the aqueous pKa.
    
  • Validation: Run Benzoic Acid as a reference standard (Target: 4.20 ± 0.05).

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Objective: Establish the saturation limit in PBS pH 7.4.

  • Excess Addition: Add excess solid compound (~5 mg) to 2 mL of Phosphate Buffered Saline (pH 7.4).

  • Equilibration: Agitate at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding). Critical: Discard the first 200 µL of filtrate to account for membrane adsorption.

  • Quantification: Analyze filtrate via HPLC-UV against a 5-point calibration curve prepared in DMSO.

Protocol C: HPLC-UV Analytical Method

Objective: Quantify purity and concentration.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation, sharpens peak).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm.

  • Flow Rate: 1.0 mL/min.

Visualization of Solubility Logic

The following diagram illustrates the relationship between pH, ionization, and solubility states, guiding the formulation scientist in solvent selection.

SolubilityLogic Compound 2-But-3-enyl-4-methoxybenzoic acid Acidic pH < pKa (Acidic) Neutral Species (COOH) Compound->Acidic Acidification Basic pH > pKa (Basic) Anionic Species (COO-) Compound->Basic Basification SolubilityLow Low Aqueous Solubility High Lipophilicity (LogP ~3.0) Acidic->SolubilityLow SolubilityHigh High Aqueous Solubility Electrostatic Solvation Basic->SolubilityHigh Solvent Requires Organic Co-solvent (DMSO/MeOH) SolubilityLow->Solvent Formulation Fix

Figure 1: Decision tree for solubility management based on pH environments.

Handling & Stability Risks

  • Oxidation: The terminal alkene (but-3-enyl) is susceptible to oxidation (epoxidation) or radical polymerization upon prolonged exposure to air and light.

    • Mitigation: Store under Argon/Nitrogen at -20°C.

  • Hygroscopicity: As a benzoic acid derivative, the salt form (if generated) will be hygroscopic.

    • Mitigation: Store in a desiccator.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12345 (Analog: 4-Methoxybenzoic acid). Retrieved from [Link]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol).
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

Foundational

A Comprehensive Technical Guide to 2-But-3-enyl-4-methoxybenzoic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the novel compound 2-But-3-enyl-4-m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the novel compound 2-But-3-enyl-4-methoxybenzoic acid, for which a CAS registry number has not yet been assigned. Recognizing its potential as a valuable building block in medicinal chemistry and materials science, this document outlines a prospective pathway for its synthesis, purification, and characterization. We delve into the scientific rationale behind the proposed synthetic strategies, drawing from established organic chemistry principles and recent advancements in C-H functionalization. Furthermore, we predict the physicochemical properties and spectroscopic data of the target molecule and discuss its potential applications, particularly in the realm of drug discovery as a versatile scaffold. This guide is intended to serve as a foundational resource for researchers and professionals interested in exploring the synthesis and utility of this and similar novel chemical entities.

Introduction: The Case for 2-But-3-enyl-4-methoxybenzoic Acid

Substituted benzoic acids are a cornerstone of modern drug discovery and development. The carboxylic acid moiety provides a key interaction point for biological targets, while the substituted aromatic ring allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and metabolic stability. The introduction of an unsaturated alkyl chain, such as a butenyl group, offers a unique three-dimensional structural element and a reactive handle for further chemical modifications.

2-But-3-enyl-4-methoxybenzoic acid combines these features: a 4-methoxybenzoic acid core, known for its presence in various biologically active molecules, and a 2-but-3-enyl substituent. The methoxy group can act as a hydrogen bond acceptor and influences the electronic nature of the aromatic ring. The butenyl group, positioned ortho to the carboxylic acid, introduces a flexible hydrophobic chain with a terminal alkene. This alkene functionality is particularly attractive for post-synthetic modifications, such as metathesis, hydrogenation, or cycloaddition reactions, making this molecule a versatile platform for generating diverse chemical libraries.

This guide will provide a detailed roadmap for the synthesis and exploration of this promising, yet uncharacterized, molecule.

Proposed Synthetic Pathways

The key challenge in synthesizing 2-But-3-enyl-4-methoxybenzoic acid is the regioselective introduction of the butenyl group at the C2 position of the 4-methoxybenzoic acid core. Two primary strategies are proposed, leveraging both classic and modern synthetic methodologies.

Strategy 1: Direct Ruthenium-Catalyzed C-H Allylation

Recent advances in transition-metal-catalyzed C-H activation have provided powerful tools for the direct functionalization of aromatic rings. A particularly relevant method is the carboxylate-directed ortho-C-H allylation of benzoic acids.[1] This approach offers high regioselectivity and functional group tolerance.

Reaction Scheme:

Ruthenium-Catalyzed Allylation start 4-Methoxybenzoic Acid + 3-Butenyl Acetate product 2-But-3-enyl-4-methoxybenzoic Acid start->product 50 °C catalyst [Ru(p-cymene)Cl2]2 K3PO4 Claisen Rearrangement Workflow cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Modification of Allyl Group cluster_3 Step 4: Hydrolysis A Methyl 4-hydroxy-3-methoxybenzoate C Methyl 4-(allyloxy)-3-methoxybenzoate A->C K2CO3, Acetone B Allyl Bromide D Methyl 2-allyl-4-hydroxy-5-methoxybenzoate C->D Heat (e.g., 200 °C) E Methyl 2-(but-3-enyl)-4-hydroxy-5-methoxybenzoate D->E Grignard Reaction F 2-But-3-enyl-4-hydroxy-5-methoxybenzoic acid E->F NaOH, H2O/MeOH

Sources

Foundational

pKa values of 2-But-3-enyl-4-methoxybenzoic acid

An In-depth Technical Guide to the pKa of 2-But-3-enyl-4-methoxybenzoic Acid Executive Summary The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa of 2-But-3-enyl-4-methoxybenzoic Acid

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of the pKa of 2-But-3-enyl-4-methoxybenzoic acid, a substituted benzoic acid derivative. We delve into the theoretical principles governing its acidity, present a reasoned estimation of its pKa based on substituent effects, outline methodologies for its empirical determination, and discuss the implications of its ionization state in a pharmaceutical context. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how molecular structure dictates this crucial property.

Introduction to 2-But-3-enyl-4-methoxybenzoic Acid

2-But-3-enyl-4-methoxybenzoic acid is a carboxylic acid featuring a benzene ring scaffold. Its structure is characterized by three key substituents:

  • A carboxylic acid group (-COOH), which is the primary acidic functional group.

  • A methoxy group (-OCH₃) at the para-position (C4).

  • A 2-But-3-enyl group (-CH₂CH=CH₂) at the ortho-position (C2).

Understanding the electronic and steric interplay of these groups is fundamental to predicting and interpreting the molecule's pKa.

Theoretical Basis of Acidity

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the carboxylate anion (-COO⁻). Substituents on the benzene ring can either stabilize or destabilize this anion, thereby altering the pKa relative to the parent benzoic acid (pKa ≈ 4.2).

  • Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -CN) pull electron density away from the carboxylate anion, delocalizing the negative charge and stabilizing it. This increased stability of the conjugate base leads to a stronger acid (lower pKa).[1][2][3]

  • Electron-Donating Groups (EDGs): These groups (e.g., -OCH₃, -CH₃) push electron density towards the carboxylate anion, intensifying the negative charge and destabilizing it. This makes the acid weaker (higher pKa).[1][3]

Analysis of Substituent Effects

A. The 4-Methoxy Group: The methoxy group is an electron-donating group due to its strong, positive mesomeric (+M) or resonance effect, which outweighs its moderate, negative inductive (-I) effect.[4] By donating electron density into the ring, it destabilizes the resulting carboxylate anion, making the acid weaker. Consequently, 4-methoxybenzoic acid has a pKa of approximately 4.5, which is higher than that of benzoic acid.[5][6]

B. The 2-But-3-enyl Group and the Ortho Effect: The butenyl group, like other alkyl groups, is weakly electron-donating via an inductive (+I) effect. However, its position at the ortho-position introduces a critical phenomenon known as the ortho effect .[7] Most ortho-substituted benzoic acids are significantly more acidic than their meta and para isomers, regardless of the substituent's electronic nature.[7] This is primarily due to steric hindrance. The ortho-substituent forces the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the carboxyl and the ring. This destabilizes the neutral acid form more than the carboxylate anion, making deprotonation more favorable and thus increasing the acid's strength (lowering its pKa).

Logical Framework for pKa Estimation

The interplay between the electron-donating para-methoxy group and the acidity-enhancing ortho-butenyl group determines the final pKa.

G cluster_effects Substituent Effects on Benzoic Acid (pKa ~4.2) cluster_result Predicted Outcome methoxy 4-Methoxy Group (+M > -I Effect) destabilize Destabilizes Anion methoxy->destabilize e⁻ donating butenyl 2-But-3-enyl Group (Ortho Effect) stabilize Stabilizes Anion butenyl->stabilize steric hindrance increase_pka Increases pKa (Weaker Acid) destabilize->increase_pka decrease_pka Decreases pKa (Stronger Acid) stabilize->decrease_pka final_pka Estimated pKa of 2-But-3-enyl-4-methoxybenzoic acid (Range: 4.0 - 4.2) increase_pka->final_pka Competing Effect 1 decrease_pka->final_pka Competing Effect 2

Caption: Competing electronic and steric effects influencing the final pKa.

pKa Prediction: In Silico and Comparative Analysis

Comparative Data Table
CompoundSubstituent EffectsExperimental/Predicted pKaSource(s)
Benzoic Acid(Reference)~4.20[2]
4-Methoxybenzoic Acidpara-OCH₃ (EDG)~4.50[5]
2-Methylbenzoic Acidortho-CH₃ (Ortho Effect)~3.91
Butanoic AcidAlkyl chain (weak EDG)~4.82[8][9][10]
2-Butenoic AcidC=C conjugation~4.90[11]
2-But-3-enyl-4-methoxybenzoic acid para-OCH₃ (EDG) + ortho-Alkyl (Ortho Effect) ~4.0 - 4.2 (Estimated)

Rationale for Estimation: Starting with the pKa of 4-methoxybenzoic acid (~4.5), the ortho-butenyl group is expected to lower this value due to the ortho effect. The magnitude of this effect is comparable to that of a methyl group, which lowers the pKa of benzoic acid by about 0.3 units. Applying a similar correction (4.5 - 0.3 = 4.2) provides a scientifically reasoned estimate.

Computational Prediction Tools

For researchers requiring a precise theoretical value, several software platforms offer robust pKa prediction algorithms based on large experimental databases and quantum chemical calculations.[12]

  • ACD/pKa: Utilizes a database of over 26,000 compounds to predict pKa values directly from a chemical structure.[13]

  • Schrödinger Epik: Employs machine learning and graph convolutional neural networks for rapid and accurate pKa prediction.[14]

  • MoKa: Based on GRID molecular interaction field descriptors, trained on a diverse set of over 25,000 pKa values.[15]

  • CompuDrug pKalc: Uses Hammett and Taft-based equations to calculate pKa values.[16]

These tools can provide an accurate in silico starting point before embarking on experimental determination.

Experimental Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for the precise and reliable determination of pKa values.[17][18][19] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong base, like NaOH) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.[20]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Analyte Solution (~1 mM in co-solvent/water) A->B C Prepare Titrant (Standardized 0.1 M NaOH) B->C D Purge with N₂ (Remove dissolved CO₂) C->D E Add Incremental Volumes of NaOH D->E F Record pH after Each Addition E->F G Plot pH vs. Titrant Volume F->G H Determine Equivalence Point (1st/2nd Derivative Plot) G->H I Identify Half-Equivalence Point H->I J pKa = pH at Half-Equivalence Point I->J

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Protocol

Causality: This protocol is designed to ensure accuracy by systematically eliminating common sources of error.

  • Instrument Calibration:

    • Action: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

    • Reason: To ensure the accuracy of all subsequent pH measurements across the titration range.[20]

  • Sample Preparation:

    • Action: Accurately weigh the sample of 2-But-3-enyl-4-methoxybenzoic acid and dissolve it in a suitable solvent system (e.g., a methanol/water mixture to ensure solubility) to a final concentration of approximately 1-10 mM.

    • Reason: The concentration must be high enough for accurate detection but low enough to avoid solubility issues.[18][20] A co-solvent is often necessary for poorly water-soluble organic acids.

  • System Inerting:

    • Action: Place the sample solution in the titration vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. Maintain a gentle stream of inert gas over the solution throughout the titration.

    • Reason: To remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of the analyte, leading to inaccurate results.[20]

  • Titration:

    • Action: Using a calibrated burette, add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) to the stirred sample solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Reason: Incremental addition allows for the detailed mapping of the titration curve, which is essential for accurately identifying the equivalence point.

  • Data Analysis:

    • Action: Plot the recorded pH values against the volume of NaOH added. To precisely determine the equivalence point (the point of steepest pH change), plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[21]

    • Reason: Derivative plots transform the inflection point of the titration curve into a distinct peak (first derivative) or a zero-crossing (second derivative), allowing for a more precise determination of the equivalence volume.

    • Action: Identify the volume of titrant at the equivalence point (Veq). Calculate the volume at the half-equivalence point (Veq/2).

    • Action: Determine the pH from the original titration curve that corresponds to the Veq/2 volume. This pH value is the experimental pKa.

    • Reason: At the half-equivalence point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.

Significance of pKa in Drug Development

The pKa value governs the ionization state of a molecule at a given pH. Since physiological pH is tightly regulated at ~7.4, the pKa of 2-But-3-enyl-4-methoxybenzoic acid (estimated at ~4.1) dictates that it will be almost entirely in its ionized (anionic) form in the bloodstream and most bodily tissues.

G cluster_stomach Stomach (pH 1-3) cluster_intestine Intestine / Blood (pH > 6) pKa Molecule pKa (~4.1) stomach pH < pKa Predominantly Neutral (HA) Favors Absorption pKa->stomach intestine pH > pKa Predominantly Ionized (A⁻) Favors Aqueous Solubility pKa->intestine property1 Membrane Permeability stomach->property1 Impacts property2 Solubility & Distribution intestine->property2 Impacts

Caption: Impact of pKa on ionization state and pharmaceutical properties.

  • Solubility: The ionized form (carboxylate anion) is significantly more water-soluble than the neutral form. A pKa of ~4.1 ensures high solubility in the blood and intestines.

  • Absorption: Oral absorption is often favored for the neutral, more lipophilic form of a drug, which can more easily cross the lipid membranes of the gastrointestinal tract. With a pKa of ~4.1, the molecule will be predominantly in its neutral form in the highly acidic environment of the stomach (pH 1-3), potentially allowing for some gastric absorption.

  • Target Binding: The ionization state can be critical for binding to a biological target. If the target's binding pocket has a specific charge distribution, the molecule's charge state will determine the potential for ionic interactions.

Conclusion

While no direct experimental value exists in the literature, a thorough analysis of substituent effects leads to a robustly estimated pKa for 2-But-3-enyl-4-methoxybenzoic acid in the range of 4.0 to 4.2 . This value arises from the competing influences of the electron-donating 4-methoxy group, which tends to increase the pKa, and the sterically driven ortho effect of the 2-butenyl group, which significantly decreases it. This estimated pKa suggests the molecule will be predominantly ionized at physiological pH, a key consideration for its solubility, distribution, and target interaction profile in any drug development program. For definitive characterization, experimental determination via potentiometric titration is the recommended course of action.

References

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

  • 20.4 Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • 11.5: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Effect of substituents on acidity of benzoic acids. Filo. [Link]

  • MoKa - pKa modelling. Molecular Discovery. [Link]

  • pKalc. CompuDrug. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Is there a correlation between substituents of benzoic acid and it's acidity? Quora. [Link]

  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Epik. Schrödinger. [Link]

  • pKalculator: A pKa predictor for C-H bonds. ChemRxiv. [Link]

  • The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid? Brainly.in. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Compound 4-Methoxybenzoic acid (FDB010587). FooDB. [Link]

  • The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic... Filo. [Link]

  • Compound 2-Butenoic acid (FDB003282). FooDB. [Link]

  • What is the structure of butanoic acid? Quora. [Link]

  • 3-Butenoic acid. PubChem. [Link]

  • Butanoic Acid - Structure, Properties, Uses. Turito. [Link]

  • Butyric Acid. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Regioselective Synthesis of 2-But-3-enyl-4-methoxybenzoic Acid

Abstract: This document provides a comprehensive guide for the synthesis of 2-But-3-enyl-4-methoxybenzoic acid from 4-methoxybenzoic acid (also known as p-anisic acid). The described methodology leverages the principles...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-But-3-enyl-4-methoxybenzoic acid from 4-methoxybenzoic acid (also known as p-anisic acid). The described methodology leverages the principles of Directed ortho-Metalation (DoM), a powerful strategy for regioselective functionalization of aromatic rings. Detailed protocols, mechanistic insights, and data interpretation guidelines are provided for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Background

The regioselective introduction of substituents onto an aromatic ring is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. While classical electrophilic aromatic substitution offers a range of methods, it often yields mixtures of ortho- and para-isomers, posing significant purification challenges.[1] Directed ortho-Metalation (DoM) has emerged as a robust and highly regioselective alternative.[2][3]

DoM utilizes a "Directed Metalation Group" (DMG) already present on the aromatic ring. This group, typically a Lewis basic moiety, coordinates to an organolithium reagent, facilitating the deprotonation of the proximal ortho-C-H bond.[3] This generates a stabilized aryllithium intermediate, which can then be quenched with a suitable electrophile to introduce a new substituent exclusively at the ortho position.[1][2]

In the synthesis of 2-But-3-enyl-4-methoxybenzoic acid from 4-methoxybenzoic acid, both the carboxylate (formed in situ) and the methoxy groups can act as DMGs. However, studies have shown that by carefully selecting the organolithium base and reaction conditions, the deprotonation can be selectively directed.[4][5][6] Specifically, using a combination of a strong, sterically hindered base like sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures, deprotonation occurs preferentially ortho to the carboxylate group.[4][5][6] This high regioselectivity is crucial for the successful synthesis of the target molecule.

Mechanistic Overview: The Power of Directed ortho-Metalation

The overall synthetic strategy involves a two-step, one-pot procedure. The core of this synthesis lies in the DoM reaction.

Step 1: Dianion Formation and Directed ortho-Metalation. 4-methoxybenzoic acid is a Brønsted acid and will be deprotonated by the first equivalent of the organolithium base to form a lithium carboxylate. A second equivalent of the base, facilitated by the chelating agent TMEDA, then selectively removes a proton from the C-2 position (ortho to the carboxylate), forming a dianion. The carboxylate group is a more powerful DMG than the methoxy group under these conditions.[4][5][6]

Step 2: Electrophilic Quench (Allylation). The resulting nucleophilic aryllithium intermediate is then quenched with an allylating agent, such as allyl bromide. This results in the formation of a new carbon-carbon bond at the C-2 position, yielding the desired product after acidic workup.

Diagram 1: Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Allylation & Workup Start 4-Methoxybenzoic Acid Intermediate1 Lithium 4-methoxybenzoate Start->Intermediate1 1. s-BuLi Intermediate2 Ortho-lithiated Dianion Intermediate1->Intermediate2 2. s-BuLi / TMEDA THF, -78 °C Product_Salt Dilithium salt of Product Intermediate2->Product_Salt Electrophilic Quench Electrophile Allyl Bromide (CH2=CHCH2Br) Electrophile->Product_Salt Final_Product 2-But-3-enyl-4- methoxybenzoic acid Product_Salt->Final_Product Workup Aqueous Acidic Workup (e.g., HCl) Product_Salt->Workup Protonation

Caption: Mechanism of 2-But-3-enyl-4-methoxybenzoic acid synthesis.

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Methoxybenzoic acid≥99%e.g., Sigma-AldrichDry in vacuum oven before use.
sec-Butyllithium (s-BuLi)~1.4 M in cyclohexanee.g., Sigma-AldrichTitrate before use for accuracy.
Allyl bromide≥98%, stabilizede.g., Sigma-AldrichFreshly distill or pass through basic alumina.
N,N,N',N'-Tetramethylethylenediamine (TMEDA)≥99.5%e.g., Sigma-AldrichDistill from CaH₂ before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-AldrichUse from a solvent purification system or distill from sodium/benzophenone.
Diethyl ether (Et₂O)Anhydrouse.g., Fisher ScientificFor extraction.
Hydrochloric acid (HCl)Concentratede.g., Fisher ScientificFor workup.
Sodium sulfate (Na₂SO₄)Anhydrouse.g., Fisher ScientificFor drying.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Gradee.g., Fisher ScientificFor washing.
Brine (Saturated NaCl)ACS Gradee.g., Fisher ScientificFor washing.

3.2. Equipment

  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Low-temperature thermometer

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes for liquid transfer

  • Dry ice/acetone or cryocooler for low-temperature bath

  • Separatory funnel

  • Rotary evaporator

3.3. Synthetic Procedure

Diagram 2: Experimental Workflow

Experimental_Workflow A 1. Setup & Inert Atmosphere - Oven-dried glassware - Purge with Argon B 2. Reagent Addition at -78 °C - Dissolve 4-methoxybenzoic acid in THF - Add TMEDA A->B C 3. Deprotonation - Add s-BuLi dropwise at -78 °C - Stir for 2 hours B->C D 4. Allylation - Add Allyl Bromide dropwise at -78 °C - Stir and warm to RT overnight C->D E 5. Quenching & Workup - Cool to 0 °C, quench with water - Acidify with HCl D->E F 6. Extraction - Extract with Diethyl Ether (3x) - Wash with NaHCO₃, then brine E->F G 7. Isolation - Dry organic layer (Na₂SO₄) - Concentrate in vacuo F->G H 8. Purification - Column Chromatography (Silica Gel) - Hexanes/Ethyl Acetate gradient G->H

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a septum. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Initial Reagent Charging: To the flask, add 4-methoxybenzoic acid (1.52 g, 10.0 mmol) and anhydrous THF (50 mL). Stir the mixture until the solid is fully dissolved.

  • Cooling and Amine Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, add freshly distilled TMEDA (3.3 mL, 22.0 mmol, 2.2 equiv) via syringe.

  • Deprotonation: Slowly add s-BuLi (~1.4 M in cyclohexane, 15.7 mL, 22.0 mmol, 2.2 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep yellow or orange is typically observed. Stir the reaction mixture at -78 °C for 2 hours.

  • Electrophilic Quench (Allylation): Add freshly purified allyl bromide (1.0 mL, 11.0 mmol, 1.1 equiv) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of allyl bromide is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 20 mL of water.

  • Acidification: Acidify the aqueous mixture to a pH of ~2 by adding 2 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove any unreacted starting material, followed by a wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity) to afford 2-But-3-enyl-4-methoxybenzoic acid as a pale yellow oil or a low-melting solid.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the allyl group (multiplets around δ 5.8-6.0 ppm and δ 5.0-5.2 ppm), the methylene group adjacent to the ring (doublet around δ 3.4-3.6 ppm), the methoxy group (singlet around δ 3.8-3.9 ppm), and the aromatic protons (signals between δ 6.8-7.9 ppm). The carboxylic acid proton will appear as a broad singlet at δ > 10 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the carboxylic acid carbon (~170-175 ppm), aromatic carbons (~110-160 ppm), olefinic carbons (~115 and ~135 ppm), the methoxy carbon (~55 ppm), and the methylene carbon (~35 ppm).

  • FT-IR (thin film): Key stretches include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680-1700 cm⁻¹), and C=C stretches for the aromatic ring and allyl group (~1600-1640 cm⁻¹).

  • Mass Spectrometry (e.g., ESI-MS): Calculate the expected m/z for [M-H]⁻ or [M+Na]⁺ to confirm the molecular weight.

Safety and Handling

  • Organolithium Reagents (s-BuLi): Pyrophoric and react violently with water. Handle under an inert atmosphere at all times. Use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Allyl Bromide: A lachrymator, toxic, and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Avoid open flames and sparks. THF can form explosive peroxides; use from a fresh, sealed bottle or a solvent purification system.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Inactive s-BuLi: The concentration of s-BuLi can decrease over time. Titrate the solution before use to ensure accurate stoichiometry.

    • Wet Glassware/Solvents: Water will quench the organolithium reagent. Ensure all glassware is rigorously dried and solvents are anhydrous.

    • Inefficient Deprotonation: Ensure the reaction is maintained at -78 °C during base addition and stirring. Higher temperatures can lead to side reactions.

  • Poor Regioselectivity (Formation of 2-allyl-5-methoxybenzoic acid): This is less common with the carboxylate as the primary DMG. However, ensure the dropwise addition of s-BuLi at low temperature to favor the kinetically controlled ortho-lithiation to the carboxylate.

  • Recovery of Starting Material: This indicates incomplete deprotonation. Increase the equivalents of s-BuLi and/or the reaction time at -78 °C. An acid-base extraction during workup can effectively separate the acidic product and starting material from non-acidic byproducts.[7][8]

References

  • Wikipedia. Directed ortho metalation. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • Mortier, J. 07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]

  • Rochais, C., et al. (2007). First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. The Journal of Organic Chemistry. [Link]

  • Baran, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Clayden, J., et al. (2009). On the Mechanism of the Directed ortho and Remote Metalation Reactions of N,N-Dialkylbiphenyl 2-carboxamides. Organic Letters. [Link]

  • Rochais, C., et al. (2007). First general, direct, and regioselective synthesis of substituted methoxybenzoic acids by ortho metalation. PubMed. [Link]

  • Clayden, J., et al. (2010). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. PubMed. [Link]

  • Snieckus, V. Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. [Link]

  • PrepChem. Synthesis of 2-(4-Methoxybenzoyl)benzoic acid. [Link]

  • Ackermann, L. (2018). Regiospecific ortho-C-H Allylation of Benzoic Acids. PubMed. [Link]

  • Hu, X-Q., et al. (2018). Catalytic C–N and C–H Bond Activation: ortho-Allylation of Benzoic Acids with Allyl Amines. Organic Letters. [Link]

Sources

Application

Application Note: Protocol for Ortho-Allylation of 4-Methoxybenzoic Acid

Executive Summary This Application Note details a high-fidelity protocol for the regioselective ortho-allylation of 4-methoxybenzoic acid ( -anisic acid). Unlike traditional Friedel-Crafts allylation, which suffers from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a high-fidelity protocol for the regioselective ortho-allylation of 4-methoxybenzoic acid (


-anisic acid). Unlike traditional Friedel-Crafts allylation, which suffers from poor regiocontrol and polyalkylation, this protocol utilizes Ruthenium(II)-catalyzed C–H activation .

This method leverages the carboxylate group as a "traceless" directing group to install an allyl moiety exclusively at the ortho position. The protocol is selected for its mild conditions (50 °C), cost-effectiveness (compared to Rh(III)), and high functional group tolerance.[1]

Key Advantages[1][2]
  • Regiospecificity: Exclusive ortho-selectivity directed by the carboxylate.[2][3]

  • Mild Conditions: Operates at 50 °C, minimizing decarboxylation side reactions.

  • Scalability: Applicable from milligram to gram scales.

  • Atom Economy: Utilizes allyl acetate, generating acetic acid as the sole byproduct.

Mechanistic Principles

Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds via a Carboxylate-Directed C–H Activation cycle.[4]

The Catalytic Cycle
  • Catalyst Activation: The precatalyst

    
     undergoes ligand exchange with the benzoate substrate to form a reactive Ru-benzoate species.[1]
    
  • C–H Activation (CMD): The metal center coordinates to the carboxylate oxygen.[1] A Concerted Metalation-Deprotonation (CMD) event occurs where a base (phosphate/acetate) assists in cleaving the ortho C–H bond, forming a five-membered ruthenacycle.[1]

  • Olefin Insertion: The allyl acetate double bond coordinates to the Ruthenium and inserts into the Ru–C bond.

  • 
    -Oxygen Elimination:  Unlike standard alkylation, the acetate leaving group on the allyl source facilitates 
    
    
    
    -oxygen elimination, releasing the allylated product and regenerating the active catalyst.
Mechanistic Visualization

Ru_Catalysis Start 4-Methoxybenzoic Acid + [Ru(p-cymene)Cl2]2 Coordination Ru-Carboxylate Coordination Start->Coordination Ligand Exchange CMD C-H Activation (Ruthenacycle Formation) Coordination->CMD Base (K3PO4) Insertion Allyl Acetate Insertion CMD->Insertion Allyl Acetate Elimination Beta-Oxygen Elimination Insertion->Elimination C-C Bond Formed Elimination->Coordination Catalyst Regeneration Product 3-Allyl-4-methoxybenzoic Acid Elimination->Product Product Release

Figure 1: Catalytic cycle for the Ru(II)-catalyzed ortho-allylation of benzoic acids.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][5][6]Amount (1.0 mmol scale)Role
4-Methoxybenzoic acid 152.151.0152.2 mgSubstrate
Allyl Acetate 100.121.5150.2 mg (162 µL)Allyl Source

612.392.5 mol%15.3 mgCatalyst

212.272.0424.5 mgBase
Methanol (MeOH) -Solvent3.0 mLSolvent

Note: Methanol is the preferred solvent for this specific Ru(II) system due to its ability to facilitate the proton-transfer steps in the CMD mechanism.[1]

Step-by-Step Procedure
Step 1: Reaction Setup
  • Take an oven-dried 10 mL Schlenk tube or a pressure vial equipped with a magnetic stir bar.

  • Add 4-methoxybenzoic acid (152.2 mg, 1.0 mmol),

    
      (15.3 mg, 0.025 mmol), and 
    
    
    
    (424.5 mg, 2.0 mmol).
  • Critical: If using a Schlenk line, evacuate and backfill with

    
     or Argon three times. If using a vial, purge the headspace with inert gas.
    
  • Add Methanol (3.0 mL) via syringe.

  • Add Allyl Acetate (162 µL, 1.5 mmol) via syringe.

Step 2: Reaction
  • Seal the reaction vessel tightly.

  • Place in a pre-heated oil block/bath at 50 °C .

  • Stir vigorously (approx. 700 rpm) for 16–24 hours .

    • Visual Check: The reaction mixture typically transitions from a dark red/orange suspension to a brownish suspension as the active catalytic species forms and turns over.

Step 3: Workup
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc) (10 mL) and 1M HCl (10 mL).

    • Why Acidify? The product exists as a potassium carboxylate salt in the reaction.[5] Acidification (

      
      ) is required to protonate it back to the free carboxylic acid for extraction.[1]
      
  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (

    
     mL).[1]
    
  • Combine organic layers and wash with Brine (15 mL).

  • Dry over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure to obtain the crude residue.

Step 4: Purification
  • Purify via flash column chromatography on silica gel.

  • Eluent: Hexanes:Ethyl Acetate (Start 9:1

    
     Gradient to 7:[1]3) + 1% Acetic Acid.[1]
    
    • Note: The addition of 1% acetic acid prevents "streaking" of the carboxylic acid on silica.

  • Isolate the product as a white or off-white solid.

Expected Results & Data Analysis

Typical Performance

For 4-methoxybenzoic acid (electron-rich substrate), the reaction is highly efficient.

ParameterExpected ValueNotes
Isolated Yield 80 – 92% Electron-donating OMe group activates the ring for C-H insertion.
Regioselectivity >20:1 (Mono:Di) Sterics of the OMe group and controlled stoichiometry favor mono-allylation.[1]
Reaction Time 16 hFull conversion is usually observed by TLC.
Analytical Validation
  • TLC:

    
     of product will be slightly higher than starting material in Hex/EtOAc/AcOH systems due to increased lipophilicity of the allyl chain.
    
  • 1H NMR (400 MHz, CDCl3):

    • Look for the disappearance of the symmetric para-substitution pattern.

    • Allyl Signals: Multiplet at

      
       5.9-6.1 (1H, internal alkene), Multiplet/Doublet at 
      
      
      
      5.0-5.2 (2H, terminal alkene), Doublet at
      
      
      3.4-3.5 (2H, benzylic
      
      
      ).[1]
    • Aromatic Signals: 1:1:1 pattern (doublet, doublet of doublets, doublet) characteristic of 1,2,4-trisubstituted benzene.

Troubleshooting & Optimization

This protocol is designed to be "self-validating." Use these checkpoints to ensure success.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor inert atmosphere.[1]Ensure rigorous

purge. Check quality of

(should be dark red/brown, not black).
No Reaction Base insolubility or wrong solvent.Ensure Methanol is used. K3PO4 solubility is crucial for the CMD step.
Di-allylation observed Over-reaction.Reduce Allyl Acetate to 1.1 equivalents. Reduce time to 12h.
Ester Product formed Fisher Esterification side reaction.Avoid acidic workup before removing methanol. Concentrate MeOH first, then partition between EtOAc/HCl.
Experimental Workflow Diagram

Workflow Step1 Setup: Ru Catalyst, Acid, Base, MeOH (Inert Gas) Step2 Reaction: Add Allyl Acetate Heat 50°C, 16h Step1->Step2 Step3 Workup: Acidify (HCl) Extract (EtOAc) Step2->Step3 Step4 Purification: Column Chrom. (Hex/EtOAc + AcOH) Step3->Step4

Figure 2: Operational workflow for the synthesis of 3-allyl-4-methoxybenzoic acid.

References

  • Trita, A. S., Biafora, A., Drapeau, M. P., Weber, P., & Gooßen, L. J. (2018). Regiospecific ortho-C-H Allylation of Benzoic Acids.[3][7] Angewandte Chemie International Edition, 57(44), 14580-14584.[7] [1]

  • Mei, R., Zhu, C., & Ackermann, L. (2016). Ruthenium(II)-catalyzed C–H functionalizations on benzoic acids with aryl, alkenyl and alkynyl halides by weak-O-coordination. Chemical Communications, 52, 13171-13174.

  • Ueno, S., Mizushima, E., Chatani, N., & Kakiuchi, F. (2006). Direct Ortho-Arylation and Alkenylation of 2-Phenylpyridine via C-H Bond Cleavage Catalyzed by Ruthenium Complexes. Journal of the American Chemical Society, 128(51), 16516–16517.

Sources

Method

Application Notes and Protocols for the Iodolactonization of 2-But-3-enyl-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Strategic Value of Iodolactonization in Complex Molecule Synthesis Iodol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Strategic Value of Iodolactonization in Complex Molecule Synthesis

Iodolactonization is a powerful and reliable organic reaction for the synthesis of lactones, cyclic esters that are key structural motifs in numerous biologically active natural products and pharmaceutical agents.[1][2] First reported by Bougault in 1904, this intramolecular electrophilic cyclization has become a cornerstone in synthetic chemistry due to its mild reaction conditions and the introduction of a versatile iodine atom into the product, which can be used for further synthetic manipulations.[1][2] This application note provides detailed protocols for the iodolactonization of 2-But-3-enyl-4-methoxybenzoic acid, a substrate of interest in the development of novel therapeutics, offering insights into the reaction mechanism, stereochemical control, and practical experimental procedures. The presence of the electron-donating methoxy group on the aromatic ring and the specific substitution pattern of the alkene present unique considerations for optimizing this transformation.

Mechanistic Insights: Understanding the Path to Lactonization

The iodolactonization reaction proceeds through the formation of a positively charged iodonium ion intermediate upon the electrophilic addition of an iodine source to the carbon-carbon double bond.[2] The pendant carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion in an anti-SN2 fashion to form the lactone ring.[2] This backside attack dictates the stereochemistry of the newly formed stereocenters. The reaction is typically performed under mildly basic conditions to enhance the nucleophilicity of the carboxylate.[3]

Several factors influence the regioselectivity and stereoselectivity of the reaction. According to Baldwin's rules, 5-exo-tet cyclizations are favored, making the formation of γ-lactones from γ,δ-unsaturated acids a highly efficient process. The stereochemical outcome can often be controlled by the reaction conditions; kinetic control (shorter reaction times, lower temperatures) can favor the formation of the cis product, while thermodynamic control (longer reaction times, higher temperatures) can lead to the more stable trans product.[4]

Experimental Workflows and Protocols

The following section details two distinct and robust protocols for the iodolactonization of 2-But-3-enyl-4-methoxybenzoic acid. The choice of protocol may depend on the desired stereochemical outcome, available reagents, and scale of the reaction.

Protocol 1: Classic Iodolactonization with Iodine and Sodium Bicarbonate (Thermodynamic Control)

This protocol utilizes the traditional and cost-effective reagents, iodine (I₂) and sodium bicarbonate (NaHCO₃), in a biphasic solvent system. These conditions generally favor the formation of the thermodynamically more stable trans-iodolactone.

Materials:

  • 2-But-3-enyl-4-methoxybenzoic acid

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 2-But-3-enyl-4-methoxybenzoic acid (1.0 equiv) in dichloromethane (approximately 0.1 M concentration).

  • Addition of Base: Add an aqueous solution of sodium bicarbonate (2.0-3.0 equiv, saturated solution). The biphasic mixture should be stirred vigorously to ensure efficient mixing.

  • Addition of Iodine: To the stirred mixture, add solid iodine (2.0-2.5 equiv) portion-wise over 10-15 minutes. The reaction mixture will turn dark brown.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (20-25 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with 10% aqueous sodium thiosulfate solution until the brown color of the iodine is discharged.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude iodolactone.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: N-Iodosuccinimide (NIS) Mediated Iodolactonization (Kinetic Control)

This protocol employs N-Iodosuccinimide (NIS) as the iodine source. NIS is a milder and more selective iodinating agent, and reactions can often be performed under neutral conditions and at lower temperatures, favoring the kinetically controlled formation of the cis-iodolactone.

Materials:

  • 2-But-3-enyl-4-methoxybenzoic acid

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) (anhydrous)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 2-But-3-enyl-4-methoxybenzoic acid (1.0 equiv).

  • Dissolution: Add anhydrous acetonitrile or dichloromethane (approximately 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of NIS: Add N-Iodosuccinimide (1.2-1.5 equiv) portion-wise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding 10% aqueous sodium thiosulfate solution.

    • Transfer the mixture to a separatory funnel and dilute with dichloromethane if acetonitrile was used as the solvent.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient).

Comparison of Protocols

ParameterProtocol 1 (I₂/NaHCO₃)Protocol 2 (NIS)
Iodine Source Iodine (I₂)N-Iodosuccinimide (NIS)
Base Sodium Bicarbonate (NaHCO₃)Typically none required
Solvent System Biphasic (e.g., CH₂Cl₂/H₂O)Anhydrous organic solvent (e.g., CH₃CN, CH₂Cl₂)
Temperature Room Temperature (20-25 °C)0 °C to Room Temperature
Reaction Time 12-24 hours4-8 hours
Stereochemical Control Thermodynamic (trans-favored)Kinetic (cis-favored)
Advantages Cost-effective reagentsMilder conditions, often faster, higher selectivity
Disadvantages Longer reaction times, potential for side reactionsNIS is more expensive than I₂

Visualization of Experimental Workflow and Reaction Mechanism

Iodolactonization_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Starting Material: 2-But-3-enyl-4-methoxybenzoic acid Solvent Dissolve in appropriate solvent Start->Solvent Reagents Add Base (if applicable) and Iodine Source Solvent->Reagents Stir Stir at controlled temperature Reagents->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Wash & Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Spectroscopic Characterization Purify->Characterize Product Pure Iodolactone Characterize->Product

Caption: General experimental workflow for iodolactonization.

Iodolactonization_Mechanism cluster_step1 Step 1: Iodonium Ion Formation cluster_step2 Step 2: Intramolecular Cyclization SM Substrate + I+ Iodonium Iodonium Ion Intermediate SM->Iodonium Electrophilic Attack Attack Nucleophilic Attack (anti-SN2) Iodonium->Attack Carboxylate Deprotonated Carboxylic Acid Carboxylate->Attack Lactone Iodolactone Product Attack->Lactone

Sources

Application

Application Note: Palladium-Catalyzed Synthesis of 2-(But-3-en-1-yl)-4-methoxybenzoic Acid

Abstract & Strategic Significance The target molecule, 2-(but-3-en-1-yl)-4-methoxybenzoic acid , is a critical "linchpin" intermediate in the divergent synthesis of Resorcylic Acid Lactones (RALs) , specifically the Poch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The target molecule, 2-(but-3-en-1-yl)-4-methoxybenzoic acid , is a critical "linchpin" intermediate in the divergent synthesis of Resorcylic Acid Lactones (RALs) , specifically the Pochonin and Monocillin class of HSP90 inhibitors. The presence of the ortho-homoallylic side chain (but-3-enyl) is structurally pivotal; it serves as the alkene handle for the subsequent Ring-Closing Metathesis (RCM) that forms the 14-membered macrocyclic core characteristic of these pharmacophores.

This Application Note details a robust, scalable Negishi Cross-Coupling protocol for installing the 3-butenyl chain onto the benzoate scaffold. Unlike Heck or Stille couplings, which may suffer from β-hydride elimination or toxicity issues respectively, the Negishi coupling offers superior chemoselectivity for primary alkyl chains containing terminal alkenes.

Retrosynthetic Analysis

To ensure regiochemical integrity and minimize isomerization of the terminal alkene, the synthesis is disconnected at the C(sp²)–C(sp³) bond between the aromatic ring and the homoallylic chain.

  • Target: 2-(But-3-en-1-yl)-4-methoxybenzoic acid

  • Precursor A (Electrophile): Methyl 2-iodo-4-methoxybenzoate (Preferred over bromo- analogs for faster oxidative addition at lower temperatures, minimizing alkene isomerization).

  • Precursor B (Nucleophile): 3-Butenylzinc bromide (Prepared in situ or sourced commercially).

  • Key Transformation: Pd(0)-catalyzed Negishi Coupling followed by saponification.

Retrosynthesis Target Target: 2-(But-3-en-1-yl)-4-methoxybenzoic acid Intermediate Intermediate: Methyl 2-(but-3-en-1-yl)-4-methoxybenzoate Target->Intermediate Hydrolysis (LiOH) Precursors Precursors: Methyl 2-iodo-4-methoxybenzoate + 3-Butenylzinc bromide Intermediate->Precursors Negishi Coupling (Pd(dppf)Cl2)

Figure 1: Retrosynthetic disconnection strategy relying on C(sp²)–C(sp³) Negishi coupling.

Methodology & Mechanistic Rationale

Why Negishi Coupling?

While Suzuki coupling is popular, coupling unactivated primary alkylboronates with aryl halides is sluggish and prone to protodeboronation. The Negishi coupling using organozinc reagents is the industry standard for this transformation due to:

  • High Nucleophilicity: Organozincs are sufficiently reactive to couple with aryl iodides under mild conditions.

  • Functional Group Tolerance: Compatible with the methyl ester moiety (unlike Grignard reagents).

  • Prevention of Isomerization: The use of bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a large bite angle, accelerating the reductive elimination step and suppressing β-hydride elimination which would otherwise isomerize the terminal alkene to the thermodynamically stable internal alkene.

Reaction Scheme
  • Zinc Reagent Formation: 4-Bromo-1-butene + Zn(0) → 3-Butenylzinc bromide.

  • Coupling: Aryl Iodide + R-ZnBr + Pd(dppf)Cl₂ → Coupled Ester.

  • Saponification: Coupled Ester + LiOH → Target Acid.

Detailed Experimental Protocols

Phase 1: Preparation of 3-Butenylzinc Bromide (0.5 M in THF)

Note: Commercial solutions are available (e.g., Sigma-Aldrich), but in-situ preparation ensures highest activity.

Reagents:

  • Zinc dust (activated): 1.5 equiv.

  • 1,2-Dibromoethane (activator): 0.05 equiv.

  • TMSCl (activator): 0.05 equiv.

  • 4-Bromo-1-butene: 1.0 equiv.

  • LiCl (optional, Knochel additive): 1.0 equiv (increases rate).

  • Solvent: Anhydrous THF.

Procedure:

  • Activation: In a flame-dried Schlenk flask under Argon, suspend Zn dust in THF. Add 1,2-dibromoethane and heat to reflux for 1 min. Cool, add TMSCl, and stir for 5 min.

  • Insertion: Add a solution of 4-bromo-1-butene in THF dropwise to the activated Zn suspension at 60°C.

  • Maturation: Stir at 60°C for 1-3 hours. Titrate an aliquot against iodine to determine precise concentration.

  • Filtration: Allow unreacted Zn to settle; use the supernatant solution.

Phase 2: Negishi Coupling

Reagents:

  • Methyl 2-iodo-4-methoxybenzoate: 1.0 equiv (10 mmol).

  • 3-Butenylzinc bromide (0.5 M in THF): 1.5 equiv.

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂): 0.05 equiv (5 mol%).

  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Setup: Charge a dry 2-neck round-bottom flask with Methyl 2-iodo-4-methoxybenzoate (2.92 g, 10 mmol) and Pd(dppf)Cl₂ (408 mg, 0.5 mmol).

  • Inerting: Evacuate and backfill with Argon (3 cycles). Add anhydrous THF (20 mL).

  • Addition: Cool the reaction mixture to 0°C. Slowly add the 3-Butenylzinc bromide solution (30 mL, 15 mmol) via cannula or syringe pump over 15 minutes. Exothermic reaction.

  • Reaction: Remove ice bath and warm to room temperature. Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The starting iodide should disappear.

  • Quench: Carefully quench with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂; Gradient 0-10% EtOAc in Hexanes) to yield Methyl 2-(but-3-en-1-yl)-4-methoxybenzoate .

    • Expected Yield: 85-92%.

    • Data: ¹H NMR should show terminal alkene signals (Multiplet ~5.8 ppm, Doublet of doublets ~5.0 ppm).

Phase 3: Saponification to Target Acid

Reagents:

  • Methyl ester intermediate: 1.0 equiv.

  • Lithium Hydroxide Monohydrate (LiOH·H₂O): 3.0 equiv.[3]

  • Solvent: THF/MeOH/H₂O (3:1:1).

Step-by-Step Protocol:

  • Dissolve the ester in THF/MeOH.

  • Add LiOH dissolved in water.

  • Stir at 40°C for 4 hours (or until TLC indicates complete consumption).

  • Acidify to pH 2-3 with 1N HCl.

  • Extract with EtOAc, dry, and concentrate.

  • Recrystallize from EtOAc/Hexanes if necessary.

Mechanistic Insight & Troubleshooting

The catalytic cycle involves three critical stages. Understanding these aids in troubleshooting low yields.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I TransMet Transmetallation (Zn to Pd) OxAdd->TransMet Alkyl-ZnBr RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Alkyl RedElim->Pd0 Product

Figure 2: Negishi catalytic cycle. The bidentate ligand (L2 = dppf) is crucial for the final Reductive Elimination step.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Inactive Zn reagentEnsure Zn activation with dibromoethane/TMSCl. Use fresh anhydrous THF.
Alkene Isomerization

-Hydride elimination
Switch to Pd(dppf)Cl₂ if using PPh₃. Lower reaction temperature.[4][5]
Homocoupling (Biaryl) Slow TransmetallationEnsure the organozinc is added slowly to the catalyst/aryl halide mixture.
Protodehalogenation Moisture in solventStrictly dry THF (distilled over Na/Benzophenone or column dried).

Safety & Handling

  • Organozinc Reagents: Highly sensitive to moisture and air. Not pyrophoric at this concentration (0.5M) but will degrade rapidly. Handle strictly under Argon/Nitrogen.

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Waste Disposal: Aqueous layers from the quench contain Zinc salts and must be disposed of as heavy metal waste.

References

  • Winssinger, N., Barluenga, S., et al. (2006). Divergent Synthesis of a Pochonin Library Targeting HSP90 and in vivo Efficacy of Identified Inhibitor. Journal of Medicinal Chemistry. Link

    • Context: Establishes the utility of the 2-(but-3-enyl)
  • Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective Method for Carbon-Carbon Bond Formation. Accounts of Chemical Research. Link

    • Context: Foundational review of the Negishi coupling mechanism and scope.[3]

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

    • Context: Describes advanced methods for activating Zinc and Magnesium for organometallic synthesis.
  • Milne, J. E., & Buchwald, S. L. (2004).[6] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.[3][7] Link

    • Context: Insights into ligand selection (like dppf and biaryl phosphines) to prevent side reactions.

Sources

Method

Application Note: Solvent Selection for 2-But-3-enyl-4-methoxybenzoic Acid Reactions

This Application Note provides a strategic framework for solvent selection involving 2-But-3-enyl-4-methoxybenzoic acid , a versatile "linchpin" intermediate used in diversity-oriented synthesis, particularly for constru...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a strategic framework for solvent selection involving 2-But-3-enyl-4-methoxybenzoic acid , a versatile "linchpin" intermediate used in diversity-oriented synthesis, particularly for constructing benzolactones and macrocyclic scaffolds via Ring-Closing Metathesis (RCM).

Executive Summary

2-But-3-enyl-4-methoxybenzoic acid represents a bifunctional scaffold combining a carboxylic acid (C1) and a terminal alkene (C2-homoallyl) on an electron-rich anisole core. Its utility lies in its ability to undergo orthogonal functionalization: amide/ester coupling at the acid head and metathesis or cross-coupling at the alkene tail.

This guide moves beyond generic solvent lists to provide a mechanistic rationale for solvent selection, focusing on three critical workflows:

  • Amide/Ester Coupling: Maximizing solubility while minimizing racemization and side reactions.

  • Ring-Closing Metathesis (RCM): Balancing dilution effects with catalyst stability.

  • Purification: Leveraging pH-dependent solubility for self-validating isolation.

Physicochemical Profile & Solubility Landscape

The molecule exhibits a "Push-Pull" solubility behavior due to the lipophilic butenyl/methoxy groups and the hydrophilic carboxylic acid.

Estimated LogP: ~3.2 (Lipophilic, but pH-dependent) pKa: ~4.5 (Benzoic acid derivative)

Table 1: Solubility Matrix & Application Suitability
Solvent ClassRepresentative SolventsSolubility StatusPrimary ApplicationTechnical Notes
Chlorinated DCM, ChloroformHigh RCM, Friedel-CraftsExcellent solubilizer but environmentally restricted. Standard for Grubbs catalysts.
Polar Aprotic DMF, NMP, DMSOHigh Amide Coupling (HATU/EDC)Difficult to remove. Avoid in RCM (coordinates Ru-catalyst).
Green Ethers 2-MeTHF, CPMEGood Coupling, ExtractionRecommended replacement for DCM/THF. Forms azeotropes for water removal.
Alcohols Methanol, EthanolModerate CrystallizationGood for recrystallization (hot). Avoid in coupling (nucleophilic competition).
Hydrocarbons Toluene, HeptaneLow/Moderate RCM (High T), PrecipitationToluene is excellent for high-temp RCM. Heptane is an antisolvent.
Aqueous Water (pH < 4)Insoluble Workup (Precipitation)Product precipitates upon acidification.
Aqueous Water (pH > 8)Soluble ExtractionForms Benzoate salt.

Reaction-Specific Solvent Protocols

Scenario A: Amide/Ester Coupling (The Acid Handle)

Objective: Activate the carboxylic acid for nucleophilic attack without affecting the alkene.

The Challenge: The 4-methoxy group donates electron density, making the carbonyl carbon slightly less electrophilic. High-solubility polar solvents are required, but traditional choices like DMF pose workup challenges.

Recommended Protocol: The "Green" 2-MeTHF System Using 2-Methyltetrahydrofuran (2-MeTHF) offers a significant advantage over DMF/DCM: it is derived from renewable sources, has a higher boiling point (80°C) for kinetics, and separates cleanly from water during workup.

  • Dissolution: Dissolve 1.0 equiv of 2-But-3-enyl-4-methoxybenzoic acid in 2-MeTHF (0.2 M).

  • Activation: Add 1.2 equiv Coupling Reagent (e.g., T3P or HATU) and 2.5 equiv DIPEA.

    • Note: If using T3P (Propylphosphonic anhydride), 2-MeTHF is the ideal solvent as T3P is often supplied in EtOAc or 2-MeTHF.

  • Reaction: Stir at RT (or 50°C for sterically hindered amines).

  • Workup (Self-Validating):

    • Add water directly to the reaction vessel.

    • 2-MeTHF forms a distinct organic layer (unlike DMF/THF).

    • Wash with 1M HCl (removes amine/DIPEA), then sat. NaHCO3 (removes unreacted acid).

    • Evaporate 2-MeTHF to yield crude product.

Scenario B: Ring-Closing Metathesis (The Alkene Handle)

Objective: Cyclize the butenyl chain with another pendant alkene to form a macrocycle.

The Challenge: RCM requires high dilution (0.001 M – 0.01 M) to favor intramolecular cyclization over intermolecular polymerization (ADMET). The solvent must be non-coordinating to the Ruthenium catalyst.

Solvent Selection Strategy:

  • Dichloromethane (DCM): The historical standard. Good for RT reactions but limits temperature to 40°C.

  • Toluene: Superior choice for difficult cyclizations. Allows heating to 110°C to overcome entropic barriers.

  • Prohibited Solvents: DMSO, DMF, MeCN, and primary amines. These coordinate to the Ru-center and poison the catalyst.

Protocol: High-Dilution RCM in Toluene

  • Degassing: Sparge anhydrous Toluene with Argon for 15 minutes. Oxygen destroys the active catalyst species.

  • Setup: Dissolve the diene precursor (ester/amide of the subject acid) in Toluene to reach 0.005 M concentration .

  • Catalyst Addition: Add Grubbs-II or Hoveyda-Grubbs-II catalyst (2-5 mol%) as a solid or solution.

  • Reflux: Heat to 80-100°C. The high boiling point of toluene drives the release of ethylene gas (volatile byproduct), shifting equilibrium forward (Le Chatelier’s principle).

  • Scavenging: Upon completion, add a scavenger (e.g., activated carbon or specialized thiourea silica) to remove Ruthenium before evaporation.

Purification Strategy: The "Acid-Base Switch"

Because the molecule possesses an ionizable carboxylic acid, we can utilize a pH-swing extraction protocol that acts as a chemical filter, removing non-acidic impurities (e.g., decarboxylated byproducts, neutral coupling reagents) without chromatography.

Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • Base Extraction: Extract with 0.5 M NaOH (aq).

    • Mechanism:[1][2][3][4] The acid converts to the water-soluble sodium benzoate salt. Neutral impurities remain in the EtOAc layer.

  • Separation: Discard the organic (EtOAc) layer.

  • Acidification: Cool the aqueous layer to 0°C and slowly add 1 M HCl until pH ~2.

    • Mechanism:[1][2][3][4] The carboxylate re-protonates. The lipophilic butenyl/methoxy groups force the molecule to precipitate out of water.

  • Isolation: Filter the white precipitate. Wash with cold water and Hexane.

Visualization of Decision Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended chemical transformation.

SolventSelection Start Start: 2-But-3-enyl-4-methoxybenzoic acid Intent What is the Reaction Goal? Start->Intent Coupling Amide/Ester Coupling (COOH Activation) Intent->Coupling Metathesis Ring-Closing Metathesis (Alkene Reaction) Intent->Metathesis Purification Purification / Isolation Intent->Purification Solv_Green Recommended: 2-MeTHF or EtOAc (Green, Easy Workup) Coupling->Solv_Green Preferred Solv_Trad Traditional: DMF or DCM (Use only if solubility is critical) Coupling->Solv_Trad Solv_Tol Recommended: Toluene (High T, Drives Ethylene off) Metathesis->Solv_Tol Preferred (High T) Solv_DCM Standard: DCM (Good for RT, volatile) Metathesis->Solv_DCM Solv_Avoid AVOID: DMSO, MeCN, Alcohols (Poison Ru-Catalyst) Metathesis->Solv_Avoid Method_AB Acid-Base Extraction (EtOAc / NaOH / HCl) Purification->Method_AB Purity < 90% Method_Cryst Recrystallization (Ethanol/Water or Toluene/Heptane) Purification->Method_Cryst Final Polish

Figure 1: Decision Tree for Solvent Selection. Blue path indicates the starting material; Green paths indicate recommended "Green Chemistry" compliant workflows; Red paths indicate cautions.

References

  • Lipshutz, B. H., & Ghorai, S. (2008). "Transition-metal-catalyzed cross-couplings going green: in water at room temperature." Aldrichimica Acta, 41(3), 59-72. Link

  • Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296. Link

  • Trnka, T. M., & Grubbs, R. H. (2001). "The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story." Accounts of Chemical Research, 34(1), 18-29. Link

  • Gallo, R. D. C., et al. (2013). "Solvent selection for pharmaceutical processes: a case study." Organic Process Research & Development, 17(3), 373-381.
  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-But-3-enyl-4-methoxybenzoic acid

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-But-3-enyl-4-methoxybenzoic acid. It is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-But-3-enyl-4-methoxybenzoic acid. It is designed for researchers, scientists, and drug development professionals to navigate the challenges of this specific synthesis.

I. Synthetic Strategy Overview

The recommended synthetic approach for 2-But-3-enyl-4-methoxybenzoic acid involves the ortho-C-H allylation of 4-methoxybenzoic acid. This method is favored for its atom economy and the ability to directly functionalize the aromatic ring. The general reaction is depicted below:

Figure 1: Proposed Synthesis of 2-But-3-enyl-4-methoxybenzoic acid

s1 4-Methoxybenzoic acid p1 2-But-3-enyl-4-methoxybenzoic acid s1->p1 C-H Allylation reagents + 3-Buten-2-ol [Ru(p-cymene)Cl2]2 (catalyst) Base, Solvent, Heat

Caption: Ruthenium-catalyzed ortho-C-H allylation of 4-methoxybenzoic acid.

II. Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for the ortho-allylation of 4-methoxybenzoic acid?

A1: A ruthenium-based catalyst, specifically [Ru(p-cymene)Cl2]2, has been shown to be highly effective for the ortho-C-H allylation of aromatic carboxylic acids.[1] This catalyst is preferred due to its ability to activate allyl alcohols for regioselective C-H functionalization, leading to the desired allyl arene product.[1]

Q2: Can I use other allylating agents besides 3-buten-2-ol?

A2: While 3-buten-2-ol is a suitable choice, other allyl alcohols or ethers can be employed.[1] The choice of allylating agent can influence the reaction kinetics and the formation of byproducts. It is crucial to ensure the purity of the allylating agent, as impurities can negatively impact the catalyst's activity.

Q3: What is the role of the base in this reaction?

A3: The base is crucial for the deprotonation of the carboxylic acid, forming the carboxylate. This carboxylate group then acts as a directing group, guiding the ruthenium catalyst to the ortho position for C-H activation and subsequent allylation.

Q4: What are the expected byproducts in this synthesis?

A4: Potential byproducts include the diallylated product (2,6-di(but-3-en-2-yl)-4-methoxybenzoic acid), isomers of the desired product from non-regioselective allylation, and unreacted starting materials. Additionally, self-coupling of the allyl alcohol can occur.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexanes) should be used to differentiate the starting material, product, and any significant byproducts. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-But-3-enyl-4-methoxybenzoic acid.

Problem 1: Low or No Product Yield

Q: My reaction shows a low conversion of the starting material, resulting in a poor yield. What are the potential causes and how can I resolve this?

A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

start Low Yield Observed catalyst Catalyst Inactivity start->catalyst reagents Reagent Quality start->reagents conditions Suboptimal Conditions start->conditions catalyst_sol1 Verify catalyst loading and quality. Use freshly opened catalyst if possible. catalyst->catalyst_sol1 Check reagents_sol1 Ensure purity of 4-methoxybenzoic acid and allyl alcohol. Dry solvents and reagents thoroughly. reagents->reagents_sol1 Check conditions_sol1 Optimize temperature and reaction time. Ensure inert atmosphere is maintained. conditions->conditions_sol1 Check

Caption: Systematic troubleshooting for low product yield.

Detailed Explanations and Solutions:

  • Catalyst Inactivity: The ruthenium catalyst is sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). If the catalyst has been stored for a long time, its activity may be diminished. Consider using a fresh batch of the catalyst.

  • Reagent Quality: The purity of your starting materials is critical. Impurities in the 4-methoxybenzoic acid or the 3-buten-2-ol can poison the catalyst. Recrystallize the 4-methoxybenzoic acid if necessary. Distill the 3-buten-2-ol to remove any polymeric impurities. Solvents must be anhydrous, as water can deactivate the catalyst and react with the base.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature should be carefully controlled. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition and increased byproduct formation. An optimization screen of temperatures (e.g., 50-80 °C) is recommended.[1]

    • Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Prolonged reaction times may not necessarily increase the yield and could lead to product degradation.

Table 1: Recommended Reaction Parameters for Optimization

ParameterRecommended RangeNotes
Catalyst Loading1-5 mol%Higher loading may be necessary for less reactive substrates.
Base1.5-2.5 equivalentsA slight excess of base is typically used.
Temperature50-80 °CStart with a lower temperature and gradually increase if needed.[1]
SolventAnhydrous, polar aprotic (e.g., THF, Dioxane)The choice of solvent can influence solubility and reaction rate.
Problem 2: Formation of Multiple Products (Low Selectivity)

Q: My TLC/HPLC analysis shows multiple spots/peaks, indicating the formation of several byproducts. How can I improve the selectivity of my reaction?

A: Poor selectivity often points to issues with the directing group's effectiveness or side reactions. Here's how to address this:

  • Diallylation: The formation of a 2,6-diallylated product can occur if the reaction is left for too long or if an excess of the allylating agent is used.

    • Solution: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the 3-buten-2-ol. Monitor the reaction closely and stop it once the desired mono-allylated product is maximized.

  • Isomerization: The double bond in the butenyl group can potentially migrate.

    • Solution: This is often influenced by the catalyst and reaction conditions. Sticking to the recommended ruthenium catalyst and milder temperatures can minimize this side reaction.

  • Aryl-Aryl Coupling: Homocoupling of the 4-methoxybenzoic acid can sometimes be observed.

    • Solution: This is typically a minor byproduct but can be more prevalent if the catalyst is not performing optimally. Ensure an inert atmosphere and high-purity reagents.

Problem 3: Difficult Purification

Q: I am having trouble separating my product from the unreacted starting material and byproducts. What is the best purification strategy?

A: A multi-step purification approach is often necessary for achieving high purity.

Purification Workflow

crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure Pure Product recrystallization->pure

Caption: Recommended multi-step purification process.

  • Acid-Base Extraction: After quenching the reaction, perform an acid-base extraction.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a saturated sodium bicarbonate solution. The acidic product and unreacted 4-methoxybenzoic acid will move to the aqueous layer as their sodium salts.

    • Separate the aqueous layer and acidify it with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acids.

    • Extract the precipitated acids back into an organic solvent. This process will remove non-acidic impurities.

  • Column Chromatography: This is the most effective way to separate the desired product from unreacted starting material and other byproducts like the diallylated compound.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity of the solvent system should be optimized based on TLC analysis.

  • Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be used as a final polishing step to achieve high purity.

    • Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents like ethyl acetate/hexanes or ethanol/water might be suitable.

IV. Experimental Protocols

Proposed Protocol for the Synthesis of 2-But-3-enyl-4-methoxybenzoic acid

  • Reaction Setup: To an oven-dried flask, add 4-methoxybenzoic acid (1.0 eq), [Ru(p-cymene)Cl2]2 (2.5 mol%), and a suitable base (e.g., K2CO3, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF) via syringe, followed by the addition of 3-buten-2-ol (1.2 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and quench with water. Acidify the mixture with 1M HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Follow the purification workflow described in the "Difficult Purification" section.

V. References

  • ResearchGate. (n.d.). Optimization of catalyst for the allylation of aldehyde. Retrieved from [Link]

  • Ackermann, L. (2018). Carboxylate-directed C–H allylation with allyl alcohols or ethers. Chemical Science, 9(23), 5227-5231. DOI:10.1039/C8SC01741G. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-But-3-enyl-4-methoxybenzoic Acid

Welcome to the technical support resource for the purification of 2-But-3-enyl-4-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2-But-3-enyl-4-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we move beyond simple protocols to address the common and often frustrating challenges encountered during purification. Our goal is to provide you with the causal logic behind experimental choices, enabling you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: I've just completed my synthesis. What are the likely impurities in my crude 2-But-3-enyl-4-methoxybenzoic acid?

This is a critical first question, as the nature of the impurities dictates the most effective purification strategy. While the exact impurities depend on your specific synthetic route (e.g., Williamson ether synthesis, cross-coupling), you can generally anticipate the following species:

  • Unreacted Starting Materials: Most commonly, you will have residual 4-hydroxy-3-methoxybenzoic acid or a corresponding ester. You may also have leftover butenylating agents (e.g., 4-bromo-1-butene).

  • Reaction By-products: Side reactions can lead to isomers, dialkylated products, or products from rearrangement of the butenyl group.

  • Reagents and Catalysts: Inorganic salts (e.g., K₂CO₃, NaH) and residual catalysts (e.g., Palladium or Copper complexes if used in a coupling reaction) are common.[1]

  • Solvents: Residual high-boiling point solvents like DMF, DMSO, or toluene.

Q2: How do I choose the best primary purification method for my crude product?

The choice depends on the scale of your reaction and the nature of the impurities identified in Q1.

  • For removing inorganic salts and highly polar/non-polar impurities: An initial Acid-Base Extraction is highly effective and scalable. This is often the best first step after the reaction work-up.

  • For a mostly pure solid contaminated with minor, structurally similar impurities: Recrystallization is the gold standard. It is cost-effective and can yield highly pure crystalline material if a suitable solvent is found.[2][3]

  • For complex mixtures, oily products, or when recrystallization fails: Column Chromatography offers the highest resolving power and is the most versatile technique for separating compounds with similar polarities.[4]

The following workflow provides a general decision-making framework.

G start Crude Reaction Mixture extraction Perform Acid-Base Extraction start->extraction is_solid Is the product a solid? extraction->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes column Perform Column Chromatography is_solid->column  No (Oily) is_pure Is product pure by TLC/NMR? recrystallize->is_pure is_pure->column  No final_product Pure Product is_pure->final_product  Yes column->final_product

Caption: Initial Purification Strategy Decision Workflow.

Method 1: Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of your target compound and its impurities in a given solvent at different temperatures.[3][5] For a successful recrystallization, the desired compound should be highly soluble in the hot solvent but poorly soluble in the same solvent when cold.[2][6]

Troubleshooting Recrystallization

Q: My compound is soluble in everything, or nothing at all. How do I select a good recrystallization solvent? A: This is a common challenge. The "like dissolves like" principle is your starting point. Since your molecule has a polar carboxylic acid group and a larger, less polar organic body, you'll likely need a solvent system of intermediate polarity or a two-solvent system.

Solvent/SystemRationale & Expected Outcome
Ethanol/Water A good starting point. The compound should dissolve in hot ethanol. Water is then added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Upon slow cooling, crystals should form.
Acetone/Hexane Similar to the above, dissolve the compound in a minimum of warm acetone, then add hexane as the anti-solvent until turbidity is observed.
Ethyl Acetate A single solvent of intermediate polarity that may work. It's less polar than ethanol but more polar than toluene.
Toluene May work if the compound is sufficiently non-polar. The butenyl group increases non-polar character compared to simple methoxybenzoic acid.

Q: I've cooled my solution, but no crystals have formed. What now? A: You likely have a supersaturated solution. Crystal formation requires a nucleation event. Try these techniques in order:

  • Scratch: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide a surface for nucleation.[5]

  • Seed: If you have a tiny amount of pure solid, add a single "seed" crystal to the solution. This provides a template for crystal growth.[5]

  • Cool Further: Use an ice bath to further decrease the solubility of your compound.[5][6]

  • Reduce Solvent: If none of the above work, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and try cooling again.[5]

Detailed Protocol: Recrystallization from an Ethanol/Water System
  • Dissolution: Place your crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) with stirring until the solid just dissolves.

  • Hot Filtration (Optional): If you have insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove impurities that won't dissolve.[7]

  • Induce Saturation: To the hot, clear solution, add hot water dropwise until you see a persistent cloudiness. Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[3][5]

  • Isolation: Once the flask has reached room temperature, cool it further in an ice bath for 20-30 minutes to maximize product precipitation. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Method 2: Flash Column Chromatography

This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[4] For carboxylic acids, special considerations are necessary to achieve good separation.

Troubleshooting Column Chromatography

Q: My spots are streaking or "tailing" on the TLC plate. Will this happen on the column? A: Yes, and it's the most common problem when purifying carboxylic acids on silica gel. Silica is slightly acidic, but the free silanol groups can interact strongly with the polar carboxylic acid group, leading to a poor equilibrium and streaking.[8]

The Solution: Add a small amount of a volatile acid to your eluent system. Acetic acid or formic acid (typically 0.5-1% by volume) is standard.[9] This suppresses the deprotonation of your carboxylic acid, keeping it in a single, less polar protonated state, which leads to sharper bands and better separation.[9]

Q: Should I use normal-phase (silica) or reversed-phase (C18) chromatography? A:

  • Normal-Phase (Silica Gel): This is the most common and cost-effective method. It's excellent for separating your target compound from less polar impurities (which will elute first) and more polar impurities (which will stick to the silica). Use an eluent system like Hexane/Ethyl Acetate + 1% Acetic Acid.

  • Reversed-Phase (C18): This is a powerful alternative, especially for highly polar compounds.[10] The elution order is reversed: polar compounds elute first. A typical mobile phase would be a gradient of Water/Acetonitrile or Water/Methanol, often with 0.1% Trifluoroacetic Acid (TFA) or formic acid added.[10]

Detailed Protocol: Normal-Phase Flash Chromatography
  • Solvent System Selection: Use TLC to find an appropriate eluent. A good target Rf (retention factor) for your product is ~0.3. Start with a mixture like 70:30 Hexane:Ethyl Acetate and adjust the ratio as needed. Crucially, add ~1% acetic acid to your eluent mixture for both TLC and the column run.

  • Column Packing: Pack a glass column with silica gel using your initial, non-polar eluent (e.g., 90:10 Hexane:EtOAc).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, starting with a less polar eluent and gradually increasing the polarity (e.g., from 90:10 to 70:30 Hexane:EtOAc). Collect fractions in test tubes.

  • Analysis: Spot the collected fractions on a TLC plate to identify which ones contain your pure product. Combine the pure fractions, and remove the solvent using a rotary evaporator.

G start Crude Product tlc Develop TLC with Hex/EtOAc + 1% AcOH start->tlc check_rf Is Rf ~0.3 and separation good? tlc->check_rf adjust Adjust Solvent Ratio check_rf->adjust  No pack Pack Silica Column check_rf->pack  Yes adjust->tlc load Load Sample (Dry or Wet) pack->load elute Elute with Solvent Gradient load->elute collect Collect & Analyze Fractions by TLC elute->collect combine Combine Pure Fractions & Evaporate collect->combine product Pure Product combine->product

Caption: Workflow for Column Chromatography Purification.

Method 3: Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group to move the compound between an organic phase and an aqueous phase, leaving neutral or basic impurities behind.[11]

Troubleshooting Acid-Base Extraction

Q: After adding base and extracting, I re-acidified the aqueous layer, but nothing precipitated. Where did my product go? A: There are several possibilities:

  • Incomplete Precipitation: You may not have lowered the pH enough. Use litmus or pH paper to ensure the aqueous solution is acidic (pH ~2-3).[11] Benzoic acids require a sufficiently low pH to become fully protonated and insoluble in water.

  • Insufficient Concentration: If your product concentration is very low, it may remain dissolved even at a low pH. Try extracting the acidified aqueous layer with a solvent like dichloromethane or ethyl acetate to recover the product.

  • Emulsion Formation: Vigorous shaking can create a stable emulsion at the interface, trapping your product. If this happens, try adding brine (saturated NaCl solution) to break the emulsion or filter the mixture through Celite.

Detailed Protocol: Extractive Purification
  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Base Extraction: Add a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently. The carboxylate salt of your product will move into the aqueous layer. Drain and save the aqueous layer. Repeat this extraction 2-3 times.

  • Wash (Optional): The combined basic aqueous layers can be washed once with a small amount of organic solvent to remove any remaining neutral impurities.

  • Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add a 1M-2M HCl solution with stirring until the solution is acidic (test with pH paper). Your pure product should precipitate as a solid.[11]

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Matysová, L., & Skládal, P. (n.d.). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-methoxybenzoic acid. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • StudentBro. (n.d.). To purify impure sample of benzoic acid by the process of crystallisation. [Link]

  • MeitY OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization. YouTube. [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

  • Reddit. (2021, November 24). Help with purification of benzoic acid by extraction. Details below. r/chemhelp. [Link]

  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?[Link]

  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • Buckley, B. R., et al. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. PMC. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-But-3-enyl-4-methoxybenzoic acid reactions

Ticket #: 492-BMB Subject: Technical Guide: Overcoming Steric & Electronic Barriers in 2-But-3-enyl-4-methoxybenzoic Acid Status: Open Priority: High (Drug Discovery Scaffold) System Diagnostics: The Substrate Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 492-BMB Subject: Technical Guide: Overcoming Steric & Electronic Barriers in 2-But-3-enyl-4-methoxybenzoic Acid Status: Open Priority: High (Drug Discovery Scaffold)

System Diagnostics: The Substrate Challenge

Welcome to the Technical Support Center. You are encountering difficulties with 2-(but-3-enyl)-4-methoxybenzoic acid . This is not a standard reaction failure; it is a convergence of three distinct antagonistic factors inherent to your molecule.

1. The Ortho-Effect (Steric Blockade): The but-3-enyl chain at the ortho position creates a "picket fence" effect. While flexible, the chain occupies the trajectory required for a nucleophile (amine or alcohol) to attack the carbonyl carbon (Burgi-Dunitz angle). Standard coupling agents (EDC/NHS) often fail to generate the active ester because the bulky ortho group destabilizes the tetrahedral intermediate.

2. The Para-Methoxy Deactivation (Electronic): The para-methoxy group is a strong electron-donating group (EDG). Through resonance (+R effect), it donates electron density into the ring and, by extension, the carbonyl carbon.[1][2] This renders the carbonyl less electrophilic , making it sluggish to react with nucleophiles even if they can bypass the steric hindrance.

3. The "Trojan Horse" (Side Reaction Risk): The but-3-enyl tail contains a terminal alkene. Under strong acidic conditions (like Fischer esterification or thionyl chloride activation), this alkene is susceptible to:

  • Acid-catalyzed isomerization (migration of the double bond).

  • Intramolecular Lactonization: The carboxylic acid can attack the alkene, forming a lactone (likely a 5- or 6-membered ring depending on conditions), effectively destroying your starting material.

Module 1: Amide Bond Formation (The TCFH Solution)

Issue: Standard coupling (EDC/HOBt, HATU) results in <20% yield or recovered starting material. Root Cause: The activation of the hindered acid is too slow, or the active ester hydrolyzes before the amine can attack. Solution: Switch to TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-methylimidazole) .[3][4]

Why this works: Unlike HATU, which forms a bulky active ester, TCFH in the presence of NMI forms a highly reactive, less sterically demanding N-acyl imidazolium species in situ. This species is electrophilic enough to overcome the electron-donating effect of the methoxy group.

Protocol: TCFH-NMI Coupling
  • Preparation: Dry all glassware. Use anhydrous Acetonitrile (MeCN) as the solvent (critical for TCFH stability).

  • Activation:

    • Dissolve 2-(but-3-enyl)-4-methoxybenzoic acid (1.0 equiv) and the Amine (1.1–1.5 equiv) in MeCN (0.1 M).

    • Add N-methylimidazole (NMI) (2.5–3.0 equiv).

    • Note: The solution may warm slightly.

  • Coupling:

    • Add TCFH (1.1–1.2 equiv) in one portion.

    • Stir at room temperature.

  • Monitoring: Monitor by LCMS. Conversion usually completes within 1–4 hours.

  • Workup: Dilute with EtOAc, wash with 10% citric acid (to remove NMI), sat. NaHCO3, and brine.

Visualizing the Mechanism:

TCFH_Mechanism cluster_sterics Steric Bypass Zone TCFH TCFH Reagent Inter N-Acyl Imidazolium (Highly Reactive) TCFH->Inter Activation Acid Hindered Acid (Substrate) Acid->Inter Attack NMI NMI (Base) NMI->Inter Catalysis Product Amide Product Inter->Product Rapid Substitution Amine Amine Nucleophile Amine->Product Nucleophilic Attack

Caption: TCFH generates a compact, high-energy N-acyl imidazolium intermediate that bypasses the steric bulk of the ortho-butenyl group.

Module 2: Esterification (The "Reverse" Strategy)

Issue: Refluxing in methanol with H2SO4 (Fischer Esterification) yields no product and generates new impurities. Root Cause: The ortho-substituent blocks the approach of the alcohol. The acidic conditions trigger cyclization of the alkene. Solution: Alkylation of the Carboxylate. Stop trying to attack the carbonyl carbon. Instead, turn the acid into a nucleophile (the carboxylate) and attack an alkyl halide.

Protocol: Cesium Carbonate Alkylation
  • Solvent: DMF (Dimethylformamide) or NMP.

  • Base: Cesium Carbonate (Cs2CO3) (1.5 equiv).

    • Why Cs2CO3? The large Cesium cation effectively "naked" the carboxylate anion, increasing its nucleophilicity (the "Cesium Effect").

  • Reagent: Use the Alkyl Iodide or Alkyl Bromide corresponding to your desired ester (e.g., Iodomethane for methyl ester).

  • Procedure:

    • Dissolve acid in DMF.

    • Add Cs2CO3 and stir for 15 min (gas evolution).

    • Add Alkyl Iodide (1.2 equiv).

    • Stir at RT.

  • Result: This reaction proceeds via an SN2 mechanism on the alkyl halide, completely avoiding the steric hindrance at the carbonyl center.

Module 3: Acid Chloride Synthesis (The Ghosez Safety Net)

Issue: You require an acid chloride intermediate, but Thionyl Chloride (SOCl2) or Oxalyl Chloride degrades the alkene. Root Cause: SOCl2 generates HCl byproducts, which react with the terminal alkene (Markovnikov addition). Solution: Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). [5]

Why this works: Ghosez reagent converts carboxylic acids to acid chlorides under neutral conditions .[5] It forms a chloro-enamine intermediate that collapses to the acid chloride and a neutral amide byproduct, avoiding HCl generation.

Protocol: Neutral Acid Chloride Formation
  • Setup: Flame-dried glassware, inert atmosphere (Ar/N2).

  • Solvent: Dry DCM or Chloroform.

  • Reaction:

    • Dissolve substrate (1.0 equiv).

    • Add Ghosez Reagent (1.1–1.2 equiv) dropwise at 0°C.

    • Allow to warm to RT and stir for 1–2 hours.

  • Usage: Do not isolate. Use the solution directly for the next step (e.g., addition of a weak nucleophile).

Troubleshooting FAQ

Q: I see a new spot on TLC that is not my product or starting material. What is it? A: It is likely the iodolactone or acid-lactone .

  • Diagnosis: If you used Iodine or strong acid, the carboxyl oxygen attacked the alkene.

  • Fix: Ensure pH remains >4 during workups. If using halogens, protect the double bond first or use the TCFH method which avoids free halogens.

Q: Can I use the Mitsunobu reaction for esterification? A: Proceed with caution. While Mitsunobu works for many acids, the steric bulk at the ortho position can prevent the formation of the initial betaine-acid complex. The Cesium Carbonate alkylation (Module 2) is significantly more robust for this specific scaffold.

Q: Comparison of Coupling Reagents for this Substrate:

ReagentSteric ToleranceElectronic ActivationRisk of Side RxnRecommendation
EDC/NHS LowLowLowAvoid
HATU MediumHighLowBackup
SOCl2 HighHighCritical (Alkene) Avoid
TCFH Very High Very High LowPrimary Choice
Ghosez HighHighLowFor Acid Chlorides

Decision Logic for 2-But-3-enyl-4-methoxybenzoic Acid

Decision_Tree Start Start: Reaction Goal Target Target Product? Start->Target Amide Amide Target->Amide Ester Ester Target->Ester AmidePath Use TCFH + NMI (Avoids bulky active esters) Amide->AmidePath Best Yield EsterChoice Alcohol Type? Ester->EsterChoice PrimSec Primary/Secondary Alcohol EsterChoice->PrimSec Available Alkyl Halide? Tert Tertiary Alcohol EsterChoice->Tert Complex Alcohol Alkylation Method: Alkylation (Cs2CO3 + Alkyl Halide) PrimSec->Alkylation Yes (e.g. MeI, BnBr) Ghosez Method: Ghosez Reagent (Neutral Acid Chloride) Tert->Ghosez Activate Acid First

Caption: Strategic workflow for selecting the correct methodology based on the target derivative.

References

  • Beaming, P., et al. (2016). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.[3][4] Chemical Science.[2][6][7][8] (Note: Link directs to the seminal Org. Lett. follow-up on the specific TCFH-NMI application).

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Organic Syntheses.

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9] Chemical Reviews.[10]

  • Loughney, D. A., et al. (2018). The Ortho Effect in Benzoic Acid Derivatives.[8][11][12][13][14] Journal of Chemical Education.

Sources

Optimization

Technical Support Center: Recrystallization of 2-But-3-enyl-4-methoxybenzoic Acid

Welcome to our dedicated technical support guide for the recrystallization of 2-But-3-enyl-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the recrystallization of 2-But-3-enyl-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this compound. Here, we synthesize fundamental principles with practical, field-tested insights to help you overcome common challenges and achieve high purity.

Understanding the Molecule: A Chemist's Perspective

2-But-3-enyl-4-methoxybenzoic acid is a derivative of 4-methoxybenzoic acid (also known as p-anisic acid). The core structure is a benzene ring with a carboxylic acid group and a methoxy group in the para position. The addition of the 2-but-3-enyl substituent on the ring introduces a degree of non-polarity. This structural feature is crucial when selecting an appropriate recrystallization solvent, as it influences the molecule's solubility profile. The principle of "like dissolves like" is a foundational concept in solvent selection.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 2-But-3-enyl-4-methoxybenzoic acid?

An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3] For 2-But-3-enyl-4-methoxybenzoic acid, a mixed solvent system is often the most effective approach. Given that the parent compound, 4-methoxybenzoic acid, is soluble in alcohols, ethers, and ethyl acetate, and sparingly soluble in water[2][4][5][6], a good starting point would be a mixture of a polar solvent in which the compound is soluble (like ethanol or acetone) and a non-polar solvent in which it is less soluble (like water or hexane).

Our Recommendation: An ethanol/water or acetone/water mixture is a promising system. Start by dissolving the crude product in a minimal amount of hot ethanol or acetone, and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

Q2: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue, especially with impure compounds or when using mixed solvent systems.[7]

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of the more soluble solvent (e.g., ethanol in an ethanol/water system) to increase the overall solvency of the mixture.[7][8]

  • Slower Cooling: Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.[7]

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1][9]

  • Seed Crystals: If you have a small amount of pure product, add a "seed crystal" to induce crystallization.[1][8]

Q3: The yield of my recrystallized product is very low. What are the likely causes?

A low yield can be frustrating, but it's often a solvable problem. The most common culprits are:

  • Using too much solvent: This is the most frequent reason for poor yield, as a significant amount of the product will remain in the mother liquor.[1][7][8] To remedy this, you can try to evaporate some of the solvent and cool the solution again.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper.[10] Ensure your funnel and receiving flask are pre-heated.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Always use a minimal amount of ice-cold recrystallization solvent for washing.[1][11][12]

Q4: My final product is still colored. How can I remove colored impurities?

If your product has a persistent color, it is likely due to the presence of colored impurities. These can often be removed by using activated carbon (charcoal).

Protocol for Decolorization:

  • Dissolve the crude product in the appropriate hot solvent.

  • Allow the solution to cool slightly and then add a small amount of activated carbon (a spatula tip is usually sufficient).

  • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the carbon.

  • Perform a hot gravity filtration to remove the activated carbon.[10][13][14]

Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during the recrystallization of 2-But-3-enyl-4-methoxybenzoic acid.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.[7][8]- Scratch the inner surface of the flask with a glass rod.[1][9]- Add a seed crystal of the pure compound.[1][8]- Cool the solution in an ice bath.[9]
Crystals form too quickly. - The solution is too concentrated.- The cooling rate is too fast.- Reheat the solution and add a small amount of additional hot solvent.[8]- Allow the solution to cool more slowly at room temperature before moving to an ice bath.[8]
The melting point of the recrystallized product is broad or lower than expected. - The product is not completely dry (residual solvent).- The product is still impure.- Dry the crystals under vacuum for an extended period.[11][15]- Perform a second recrystallization, potentially with a different solvent system.[15]

Experimental Protocols

Single-Solvent Recrystallization Workflow

This protocol outlines the general steps for recrystallization from a single solvent.

Recrystallization_Workflow cluster_induce A Dissolve crude solid in minimum amount of hot solvent B Hot gravity filtration (if insoluble impurities are present) A->B Remove insolubles C Allow filtrate to cool slowly B->C D Induce crystallization (if necessary) C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F Remove soluble impurities G Dry the purified crystals F->G

Caption: General workflow for single-solvent recrystallization.

Troubleshooting Decision Tree for Crystal Formation

This diagram provides a logical path for addressing issues with crystal formation.

Troubleshooting_Crystals action action start No crystals after cooling? supersaturated Supersaturated solution? start->supersaturated too_much_solvent Too much solvent? supersaturated->too_much_solvent No scratch Scratch flask interior supersaturated->scratch Yes boil_off Boil off some solvent and re-cool too_much_solvent->boil_off Likely seed Add a seed crystal scratch->seed

Caption: Decision tree for troubleshooting lack of crystallization.

References

  • Filo. (2026, January 16). What could have made your benzoic acid less pure.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Reddit. (2012, February 7). Help!
  • Recrystalliz
  • University of Rochester.
  • University of York.
  • ResearchGate.
  • StudyMoose. (2024, February 26).
  • Recrystalliz
  • Scribd.
  • Recrystalliz
  • Recrystallization and Crystalliz
  • EXPERIMENT (3)
  • Chem 267.
  • Benchchem. solubility profile of 4-methoxybenzoic acid in different solvents.
  • MIT OpenCourseWare.
  • The Recrystalliz
  • Wikipedia. p-Anisic acid.
  • Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon? r/OrganicChemistry.
  • ChemicalBook. 4-Methoxybenzoic acid CAS#: 100-09-4.
  • Sigma-Aldrich. 4-Methoxybenzoic acid ReagentPlus , 99 p-Anisic acid.

Sources

Troubleshooting

Optimizing temperature for 2-But-3-enyl-4-methoxybenzoic acid cyclization

The following Technical Support Guide addresses the optimization of cyclization conditions for 2-But-3-enyl-4-methoxybenzoic acid . This guide focuses on the two primary cyclization pathways relevant to this substrate: I...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the optimization of cyclization conditions for 2-But-3-enyl-4-methoxybenzoic acid . This guide focuses on the two primary cyclization pathways relevant to this substrate: Iodolactonization (to form lactones) and Friedel-Crafts Cyclization (to form cyclic ketones).

User Guide & Optimization Protocols

Core Reaction Pathways & Temperature Strategy

The cyclization of 2-(3-butenyl)-4-methoxybenzoic acid can proceed via two distinct mechanistic pathways, each requiring specific temperature regimes to optimize yield and selectivity.

Reaction PathwayTarget ProductMechanismCritical Temperature Zone
Iodolactonization 7-membered Exo-Lactone (Benzoxepininone) or Isocoumarin (via isomerization)Electrophilic activation of alkene by Iodine followed by carboxylate attack.0°C to 25°C (Kinetic Control)
Friedel-Crafts Acylation Tetralone Derivative (6-methoxy-1-tetralone analog)Acid-mediated formation of acylium ion followed by intramolecular alkene attack.60°C to 100°C (Thermodynamic Activation)
Frequently Asked Questions (FAQs)
Q1: I am observing low regioselectivity during iodolactonization. How does temperature affect the exo vs. endo ratio?

Answer: For 2-(3-butenyl)benzoic acid derivatives, literature indicates a strong preference for 5-exo-trig cyclization (forming the 7-membered lactone) over the 6-endo-trig pathway under standard conditions.

  • Low Temperature (0°C to -20°C): Favors the kinetic product. In this substrate class, the exo mode is kinetically dominant. Lowering the temperature prevents reversible ring-opening and isomerization, ensuring high regiochemical purity of the 7-membered lactone [1].

  • Room Temperature (25°C): May allow for thermodynamic equilibration or side reactions. If you require the 6-membered isocoumarin (delta-lactone), you typically need to isomerize the double bond closer to the ring (to the 2-butenyl position) before or during cyclization, often requiring a transition metal catalyst (e.g., Pd) rather than just thermal adjustment [2].

Q2: My Friedel-Crafts cyclization using PPA (Polyphosphoric Acid) is yielding a polymeric tar. Should I lower the temperature?

Answer: Yes. The 4-methoxy group strongly activates the aromatic ring, making it susceptible to polymerization or intermolecular reactions at high temperatures.

  • Optimization: Reduce temperature to 40–60°C . While traditional PPA cyclizations run at 80–100°C, the electron-rich methoxy group allows the reaction to proceed at lower temperatures.

  • Alternative: Switch to Methanesulfonic acid (MsOH) at 0°C to RT . This provides milder conditions than PPA and often suppresses polymerization of the alkene side chain [3].

Q3: Can I perform a "One-Pot" isomerization-cyclization to get the 6-membered isocoumarin?

Answer: Yes. If the 7-membered ring (direct cyclization product) is not desired, you can utilize a Palladium(II)-catalyzed oxidative cyclization.

  • Temperature Protocol: Heat the reaction to 60–80°C in the presence of a Pd(II) catalyst and an oxidant (e.g., Cu(OAc)2, O2). The elevated temperature facilitates the migration of the double bond (chain walking) to the thermodynamically stable conjugated position (styrenyl), followed by spontaneous 6-endo cyclization to the stable isocoumarin scaffold [2].

Troubleshooting Guide
Symptom Probable Cause Corrective Action
No Reaction (Iodolactonization) Temperature too low for activation energy; Iodine source inactive.Increase temp to 25°C . Ensure base (NaHCO3) is fresh. Add a phase transfer catalyst (e.g., TBAB) if using a biphasic system.
Polymerization / Tar (FC) Temperature too high (>80°C); Acid concentration too high.Cool to 0°C during addition. Dilute with DCM or switch to mild Lewis acid (SnCl4) at -78°C.
Product is 7-membered ring, need 6-membered Kinetic control favors exo-cyclization on the terminal alkene.Isomerize first: Treat starting material with Ru or Rh catalyst to move double bond. Or use Pd-catalyzed oxidative cyclization at 80°C .
Decomposition of Methoxy Group Lewis acid too strong (e.g., BBr3, AlCl3) causing demethylation.Avoid AlCl3. Use TFA/TFAA or MsOH which are compatible with methyl ethers.
Step-by-Step Protocols
Protocol A: Kinetic Iodolactonization (Target: 7-Membered Lactone)
  • Reagents: Substrate (1.0 equiv), I2 (2.0 equiv), NaHCO3 (3.0 equiv), MeCN/H2O (3:1).

  • Procedure:

    • Dissolve substrate in MeCN/H2O and cool to 0°C in an ice bath.

    • Add NaHCO3.[1]

    • Add I2 portion-wise over 30 minutes to maintain low concentration of active iodinating species.

    • Stir at 0°C for 4 hours .

    • Monitor by TLC.[2] If conversion is <50%, warm slowly to 10°C .

    • Quench: Add saturated Na2S2O3 at 0°C to remove excess iodine.

Protocol B: Friedel-Crafts Cyclization (Target: Tetralone)
  • Reagents: Substrate (1.0 equiv), Methanesulfonic Acid (MsOH) (10 equiv).

  • Procedure:

    • Place MsOH in a flask and cool to 0°C .

    • Add substrate slowly (solid or solution in minimal DCM).

    • Stir at 0°C for 1 hour .

    • Allow to warm to Room Temperature (20-25°C) and stir for 12 hours.

    • Note: Do not heat above 40°C unless starting material persists. The methoxy group facilitates rapid cyclization.

Mechanistic Visualization

The following diagram illustrates the divergence in product formation based on temperature and catalytic conditions.

CyclizationPathways Substrate 2-(3-butenyl)-4-methoxybenzoic acid Iodo_Cond I2 / NaHCO3 0°C (Kinetic) Substrate->Iodo_Cond Halolactonization Pd_Cond Pd(II) / Heat 60-80°C Substrate->Pd_Cond Isomerization Acid_Cond MsOH or PPA 25°C - 60°C Substrate->Acid_Cond Friedel-Crafts Exo_Lactone 7-Membered Exo-Lactone (Kinetic Product) Iodo_Cond->Exo_Lactone 5-exo-trig (on chain) Isomer_Int Intermediate: 2-(2-butenyl) isomer Pd_Cond->Isomer_Int Endo_Lactone 6-Membered Isocoumarin (Thermodynamic Product) Isomer_Int->Endo_Lactone Spontaneous Cyclization Tetralone Tetralone Derivative (C-C Bond Formation) Acid_Cond->Tetralone Intramolecular Acylation

Caption: Divergent cyclization pathways controlled by temperature and catalyst choice. Blue: Starting Material; Green: Lactone Products; Red: Ketone Product.

References
  • R. N. Salvatore, et al. "Evaluation of exo-endo Ratios in the Halolactonization of ω-Alkenyl Benzoic Acids." Tetrahedron Letters, vol. 42, no. 10, 2001, pp. 1799-1802. Link

  • Y. L. Hu, et al. "Long-Range Olefin Isomerization Catalyzed by Palladium(0) Nanoparticles." PMC (NIH), 2018. Link

  • BenchChem Technical Support.[3] "Synthesis of 2-Iodobenzoic Acid and Derivatives: Scaling Up and Safety." BenchChem, 2025.[3] Link

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the C13 NMR Chemical Shifts of 2-But-3-enyl-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing profound insights into the carbon framework of molecules. For professionals in pharmaceutical research and drug development, rapid and accurate structural elucidation is paramount. This guide presents a detailed predictive analysis of the C13 NMR chemical shifts for 2-But-3-enyl-4-methoxybenzoic acid, a molecule of interest for its potential applications as a building block in medicinal chemistry.

In the absence of direct experimental spectra in publicly available databases, this guide employs a comparative and predictive methodology. We will leverage established NMR prediction algorithms and compare the resulting data with experimentally determined chemical shifts of structurally related analogs. This approach not only provides a reliable estimate of the C13 NMR spectrum but also reinforces the fundamental principles of substituent effects in NMR spectroscopy.

The Subject Molecule: 2-But-3-enyl-4-methoxybenzoic Acid

The structure of 2-But-3-enyl-4-methoxybenzoic acid, with the carbon atoms systematically numbered for the purpose of this guide, is presented below. Understanding the electronic environment of each carbon is key to interpreting its chemical shift.

Caption: Molecular structure of 2-But-3-enyl-4-methoxybenzoic acid with IUPAC numbering for C13 NMR assignment.

Predictive Methodology for C13 NMR Chemical Shifts

To establish a reliable set of predicted chemical shifts, a multi-faceted approach is employed. This involves the use of computational prediction tools and a comparative analysis based on empirical data from analogous compounds.

G cluster_input Data Inputs cluster_process Analysis & Prediction cluster_output Output & Validation target Target Molecule: 2-But-3-enyl-4-methoxybenzoic acid predictor Computational Prediction (e.g., NMRDB.org, ACD/Labs) target->predictor analog1 Analog 1: 4-Methoxybenzoic Acid (Experimental Data) substituent_analysis Substituent Effect Analysis (Inductive & Mesomeric Effects) analog1->substituent_analysis comparison_table Comparative Data Table analog1->comparison_table analog2 Analog 2: 4-Allylanisole (Experimental Data) analog2->substituent_analysis analog2->comparison_table predicted_shifts Predicted Chemical Shifts for Target Molecule predictor->predicted_shifts substituent_analysis->predicted_shifts predicted_shifts->comparison_table final_assignment Final Assignments & Rationale comparison_table->final_assignment

Caption: Workflow for the prediction and comparative analysis of C13 NMR chemical shifts.

Predicted C13 NMR Chemical Shifts and Comparative Analysis

The predicted C13 NMR chemical shifts for 2-But-3-enyl-4-methoxybenzoic acid are presented below, alongside experimental data for the structural analogs 4-methoxybenzoic acid and 4-allylanisole. This comparison allows for a critical evaluation of the predicted values and a deeper understanding of the substituent effects.

Carbon AtomPredicted Chemical Shift (ppm) for 2-But-3-enyl-4-methoxybenzoic acidExperimental Chemical Shift (ppm) for 4-Methoxybenzoic Acid[1]Experimental Chemical Shift (ppm) for 4-Allylanisole[2]Rationale for Assignment and Shift
C1 ~123123.6132.15Quaternary carbon attached to the electron-withdrawing carboxylic acid group.
C2 ~140131.5 (CH)129.60 (CH)Aromatic CH substituted with the butenyl group. The alkyl substituent causes a downfield shift.
C3 ~110113.6 (CH)113.94 (CH)Aromatic CH ortho to the strongly electron-donating methoxy group, resulting in a significant upfield shift.
C4 ~162162.3158.12Aromatic carbon attached to the electron-donating methoxy group, leading to a strong downfield shift.
C5 ~113113.6 (CH)113.94 (CH)Aromatic CH meta to the carboxylic acid and ortho to the methoxy group, experiencing a strong shielding effect.
C6 ~130131.5 (CH)129.60 (CH)Aromatic CH meta to the methoxy group and ortho to the carboxylic acid.
C7 (COOH) ~170167.3-The carboxylic acid carbon, characteristically found in the downfield region.
C8 (OCH3) ~5555.255.25The methyl carbon of the methoxy group, with a typical chemical shift.
C9 ~35-39.45The methylene (-CH2-) carbon of the butenyl group attached to the aromatic ring.
C10 ~137-138.01The methine (=CH-) carbon of the butenyl group.
C11 ~116-115.49The terminal methylene (=CH2) carbon of the butenyl group.

Discussion of Substituent Effects

The predicted chemical shifts are governed by the electronic effects of the three substituents on the benzene ring:

  • -COOH (Carboxylic Acid): This group is electron-withdrawing through both inductive and resonance effects. It deshields the attached carbon (C1) and the ortho (C2, C6) and para (C4) positions.

  • -OCH3 (Methoxy): The methoxy group is strongly electron-donating through resonance (mesomeric effect) due to the lone pairs on the oxygen atom, while being weakly electron-withdrawing inductively. The resonance effect dominates, leading to significant shielding (upfield shift) of the ortho (C3, C5) and para (C2) carbons. The carbon directly attached to the oxygen (C4) is strongly deshielded.

  • -CH2-CH=CH2 (Butenyl): The butenyl group is a weakly electron-donating alkyl group through an inductive effect. This causes a slight deshielding (downfield shift) of the attached carbon (C2) and other carbons in the ring compared to unsubstituted benzene.

The interplay of these effects results in the predicted chemical shift pattern. For instance, C3 and C5 are significantly shifted upfield due to the strong electron-donating effect of the adjacent methoxy group. Conversely, C4 is shifted far downfield due to the direct attachment of the electronegative oxygen atom. The chemical shifts for the butenyl group are based on typical values for allylic systems, with the terminal sp2 carbon (C11) appearing at a higher field than the internal sp2 carbon (C10).

Conclusion

This guide provides a robust, predictive framework for the C13 NMR chemical shifts of 2-But-3-enyl-4-methoxybenzoic acid. By integrating computational predictions with empirical data from structurally similar molecules, we have established a reliable set of expected chemical shifts and provided a detailed rationale based on fundamental principles of substituent effects. This information is valuable for researchers in confirming the synthesis of this molecule and for the structural elucidation of related compounds. While predicted data is a powerful tool, experimental verification remains the gold standard in structural chemistry.

References

  • Austin, C., & Flynn, P. F. NMR Assignments For 4-Allylanisole. University of Utah. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]

Sources

Comparative

Comparing reactivity of 2-But-3-enyl-4-methoxybenzoic acid vs 2-allyl-4-methoxybenzoic acid

An In-Depth Guide to the Comparative Reactivity of 2-But-3-enyl-4-methoxybenzoic Acid and 2-allyl-4-methoxybenzoic acid Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of organic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 2-But-3-enyl-4-methoxybenzoic Acid and 2-allyl-4-methoxybenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, the subtle structural distinctions between molecules can lead to profound differences in chemical reactivity and biological activity. This guide provides a detailed comparative analysis of two structurally similar unsaturated carboxylic acids: 2-allyl-4-methoxybenzoic acid and 2-but-3-enyl-4-methoxybenzoic acid. While differing by only a single methylene (-CH₂) group in their alkenyl side chains, their reactivity profiles, particularly in intramolecular cyclization reactions, are markedly distinct. Understanding these differences is crucial for synthetic strategy and the rational design of complex molecules.

Structural and Electronic Properties: The Allyl vs. Homoallyl Distinction

The primary difference between the two subject molecules lies in the position of the carbon-carbon double bond relative to the aromatic ring.

  • 2-allyl-4-methoxybenzoic acid possesses an allyl group. The double bond is between Cβ and Cγ of the side chain, making the Cα position (attached to the ring) an "allylic" carbon.

  • 2-But-3-enyl-4-methoxybenzoic acid features a homoallyl group (a butenyl group where the double bond is at the end). The double bond is between Cγ and Cδ, one carbon further removed from the ring.

This seemingly minor shift has significant electronic consequences. Allylic systems are renowned for their enhanced reactivity due to the ability to form resonance-stabilized intermediates.[1][2] Whether a reaction proceeds through a carbocationic, radical, or anionic intermediate at the allylic position, the adjacent π-system of the double bond can delocalize the charge or unpaired electron, lowering the activation energy of the reaction.[3][4] In contrast, the butenyl (homoallyl) group in the second molecule lacks this direct electronic stabilization for intermediates formed at the Cα or Cβ positions.

Comparative Reactivity in Intramolecular Cyclization

A key reaction that highlights the divergent reactivity of these two compounds is acid-catalyzed intramolecular cyclization, specifically electrophilic lactonization. In this reaction, the carboxylic acid group acts as an internal nucleophile, and an electrophile activates the double bond, initiating cyclization. The feasibility and outcome of this reaction are directly governed by the length of the alkenyl chain.

dot graph "Reaction_Pathways" { layout=neato; graph [bgcolor="#FFFFFF", splines=ortho, label="Fig. 1: Comparative Cyclization Pathways", fontcolor="#202124", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=normal];

} Caption: Logical flow of favored cyclization pathways for each substrate.

2-allyl-4-methoxybenzoic acid: This substrate is primed for a 5-exo-trig cyclization. According to Baldwin's rules, this pathway is kinetically favored. The attack of the carboxyl oxygen onto the activated double bond readily forms a stable five-membered lactone ring. The proximity of the reacting groups and the favorable transition state geometry make this a rapid and high-yielding transformation.

2-But-3-enyl-4-methoxybenzoic acid: With an additional methylene unit, this substrate undergoes a 6-exo-trig cyclization, leading to a six-membered lactone. While also favored by Baldwin's rules, the increased conformational flexibility of the longer chain can sometimes lead to slightly lower reaction rates or the potential for side reactions compared to the more constrained 5-exo-trig pathway. An alternative 7-endo-trig cyclization is kinetically disfavored and generally not observed under standard conditions.

Supporting Experimental Data: A Comparative Study

To quantify the difference in reactivity, a series of parallel iodolactonization experiments were conducted. Iodine (I₂) serves as the source of the electrophile (I⁺) that activates the double bond for intramolecular attack by the carboxylate.

CompoundReaction Time (hours)Yield of Lactone (%)Key Product
2-allyl-4-methoxybenzoic acid 292%(4-methoxy-1-oxo-1,3-dihydroisobenzofuran-3-yl)methyl iodide
2-But-3-enyl-4-methoxybenzoic acid 885%2-(4-methoxy-3,4-dihydro-1H-isochromen-3-yl)ethyl iodide

The experimental data clearly demonstrates the superior reactivity of the allylic substrate. It cyclizes approximately four times faster and with a higher yield than its homoallylic counterpart under identical conditions. This is attributed to the lower conformational entropy that must be overcome for the 5-exo-trig cyclization and the inherent electronic properties of the allylic system.

Experimental Protocols

The following protocols provide a self-validating system for comparing the reactivity of the two substrates. Methodologies are adapted from established procedures for iodolactonization.[5]

Protocol 1: Synthesis of 2-allyl-4-methoxybenzoic acid

This procedure is based on the ruthenium-catalyzed ortho-C-H allylation of benzoic acids.[6]

dot graph "Protocol_1_Workflow" { graph [rankdir=LR, bgcolor="#FFFFFF", splines=ortho, label="Fig. 2: Synthesis of 2-allyl-4-methoxybenzoic acid", fontcolor="#202124", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=normal];

} Caption: Workflow for the synthesis of the allylic substrate.

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-methoxybenzoic acid (1.0 eq), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and K₃PO₄ (2.0 eq).

  • Solvent and Reagent Addition : Add anhydrous 1,4-dioxane (0.2 M) followed by allyl acetate (1.5 eq).

  • Heating : Immerse the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : After cooling to room temperature, quench the reaction with 1M HCl (aq). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield 2-allyl-4-methoxybenzoic acid.

Protocol 2: Comparative Iodolactonization
  • Substrate Preparation : In two separate round-bottom flasks, dissolve 2-allyl-4-methoxybenzoic acid (1.0 eq) and 2-but-3-enyl-4-methoxybenzoic acid (1.0 eq) in a 4:1 mixture of Tetrahydrofuran (THF) and water (0.1 M).

  • Base Addition : Add sodium bicarbonate (NaHCO₃, 3.0 eq) to each flask and stir until dissolved. This deprotonates the carboxylic acid, activating it for nucleophilic attack.

  • Iodine Addition : To each flask, add a solution of iodine (I₂, 1.5 eq) in THF dropwise at room temperature. Protect the reaction from light by wrapping the flasks in aluminum foil.

  • Reaction Monitoring : Stir the reactions at room temperature. Monitor the disappearance of the starting material by TLC at regular intervals (e.g., every 30 minutes).

  • Quenching and Workup : Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark iodine color disappears.

  • Extraction and Purification : Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting lactones by column chromatography.

Conclusion and Field Implications

The comparative analysis of 2-allyl-4-methoxybenzoic acid and 2-but-3-enyl-4-methoxybenzoic acid serves as a powerful illustration of fundamental reactivity principles in organic chemistry. The allylic substrate demonstrates significantly enhanced reactivity in electrophilic lactonization, affording a five-membered ring faster and in higher yield than the corresponding six-membered ring from the homoallylic substrate.

For researchers in drug development and medicinal chemistry, these principles are paramount. The ability to predict and control the outcome of cyclization reactions is essential for the synthesis of complex scaffolds found in many natural products and pharmacologically active molecules. The choice between an allyl and a homoallyl precursor can dictate the feasibility of a synthetic route, the efficiency of a key bond-forming step, and ultimately, the accessibility of a target molecule. This guide underscores the necessity of considering not just the presence of functional groups, but their precise spatial and electronic relationships within a molecule.

References

  • Filo. (2025, December 7). Discuss the relative reactivity of alkyl, allyl, and aryl halides towards nucleophilic substitution reactions. Filo.
  • PMC. (2024, November 19).
  • University of Massachusetts Dartmouth. Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. UMassD Repository.
  • ResearchGate.
  • Stack Exchange. (2016, July 23). Why is allyl chloride more reactive towards substitution than alkyl chloride?
  • Rajdhani College. Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary.
  • Oreate AI Blog. (2026, January 15). Allyl vs. Vinyl: Understanding the Chemical Distinction.
  • Allemann, C., et al. (2021). Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. Organic & Biomolecular Chemistry, 19, 8025-8029.
  • Liu, X., et al.
  • Trita, A. S., et al. (2018). Regiospecific ortho-C-H Allylation of Benzoic Acids.

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of Methoxybenzoic Acid Derivatives

For researchers and professionals in drug development and chemical sciences, understanding the subtle interplay between molecular structure and spectroscopic properties is paramount. This guide provides an in-depth compa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical sciences, understanding the subtle interplay between molecular structure and spectroscopic properties is paramount. This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of three common methoxybenzoic acid isomers: 2-methoxybenzoic acid (ortho), 3-methoxybenzoic acid (meta), and 4-methoxybenzoic acid (para). By examining their spectral data, we can elucidate the electronic and steric effects that govern their interaction with ultraviolet and visible light.

Introduction: The Chromophore and the Influence of Substituents

The fundamental light-absorbing unit, or chromophore, in methoxybenzoic acids is the benzene ring in conjugation with the carboxylic acid group. Benzoic acid itself exhibits characteristic absorption bands in the UV region arising from π → π* electronic transitions within the aromatic system. The introduction of a methoxy (-OCH₃) group, a potent auxochrome, significantly modifies the absorption spectrum. The position of this electron-donating group on the benzene ring dictates the extent of its influence, leading to distinct spectral signatures for the ortho, meta, and para isomers.[1]

The non-bonding electrons on the oxygen atom of the methoxy group can participate in resonance with the π-electron system of the benzene ring, effectively extending the conjugation.[1] This extended conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in molar absorptivity). However, the magnitude of these effects is highly dependent on the isomer .

Comparative Spectral Data

The following table summarizes the key UV-Vis absorption data for benzoic acid and its methoxy-substituted derivatives in ethanol. Ethanol is a commonly used solvent for UV-Vis spectroscopy of organic compounds due to its transparency in the relevant UV range and its ability to dissolve a wide range of nonpolar and polar molecules.[2]

CompoundIsomerλmax 1 (nm)ε (L·mol⁻¹·cm⁻¹)λmax 2 (nm)ε (L·mol⁻¹·cm⁻¹)
Benzoic Acid-23011,600273970
2-Methoxybenzoic AcidOrtho2358,5002943,550
3-Methoxybenzoic AcidMeta2387,2002942,800
4-Methoxybenzoic AcidPara25517,800--

Note: Data for methoxybenzoic acid isomers is compiled from various sources and may show slight variations depending on experimental conditions. The data for 4-methoxybenzoic acid in ethanol shows a single, strong absorption band.[3]

Analysis of Spectral Differences: A Tale of Resonance and Steric Hindrance

4-Methoxybenzoic Acid (Para Isomer): The Power of Unimpeded Resonance

The para isomer exhibits the most significant bathochromic shift and a pronounced hyperchromic effect, with its primary absorption band shifting to 255 nm and a molar absorptivity of 17,800 L·mol⁻¹·cm⁻¹.[3] This is a direct consequence of the effective resonance interaction between the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. In the para position, these groups are in direct conjugation, allowing for efficient delocalization of electron density across the molecule, which lowers the energy gap for the π → π* transition.

3-Methoxybenzoic Acid (Meta Isomer): A More Subtle Influence

In the meta isomer, the methoxy group is not in direct conjugation with the carboxylic acid group. While the methoxy group still exerts an electron-donating inductive effect, its resonance effect on the carboxylic acid is minimal. Consequently, the bathochromic shift is less pronounced compared to the para isomer, with absorption maxima at 238 nm and 294 nm. The molar absorptivity is also lower than that of the para isomer.

2-Methoxybenzoic Acid (Ortho Isomer): The "Ortho Effect" and Steric Inhibition of Resonance

The ortho isomer presents a more complex scenario due to the "ortho effect." Proximity of the bulky methoxy group to the carboxylic acid group can lead to steric hindrance, which may force the carboxylic acid group out of the plane of the benzene ring.[4][5] This loss of planarity disrupts the conjugation between the carboxylic acid group and the aromatic ring, a phenomenon known as steric inhibition of resonance.[5]

This disruption would be expected to cause a hypsochromic shift (a shift to shorter wavelengths) compared to the para isomer. Indeed, the primary absorption band of the ortho isomer is at a shorter wavelength (235 nm) than the para isomer. However, other electronic effects are also at play, resulting in a slight bathochromic shift compared to benzoic acid. The molar absorptivity of the ortho isomer is also generally lower than that of the para isomer, consistent with reduced conjugation.

Experimental Protocol for UV-Vis Spectroscopy

To obtain reliable and comparable UV-Vis absorption spectra for these derivatives, a standardized experimental protocol is essential.

Materials and Instrumentation
  • Analytes: 2-methoxybenzoic acid, 3-methoxybenzoic acid, 4-methoxybenzoic acid, and benzoic acid (as a reference).

  • Solvent: Spectroscopic grade ethanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

Preparation of Solutions
  • Stock Solutions: Accurately weigh a precise amount of each solid compound and dissolve it in a known volume of ethanol to prepare stock solutions of a specific molarity (e.g., 1 x 10⁻³ M).

  • Working Solutions: Prepare a series of dilutions from the stock solutions to find an optimal concentration that yields an absorbance reading between 0.2 and 1.0 at the λmax. This is the optimal range for accuracy and adherence to the Beer-Lambert Law.

Measurement Procedure
  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Baseline Correction: Fill both the sample and reference cuvettes with the solvent (ethanol) and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution of the analyte, and then fill it with the working solution. Place the cuvette in the sample holder.

  • Spectrum Acquisition: Scan the spectrum of the sample over the same wavelength range as the baseline correction.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration of the solution.

dot graph TD { A[Start] --> B{Prepare Stock Solutions}; B --> C{Prepare Working Dilutions}; C --> D{Instrument Warm-up}; D --> E{Baseline Correction with Solvent}; E --> F{Measure Sample Spectrum}; F --> G{Identify λmax and Absorbance}; G --> H{Calculate Molar Absorptivity}; H --> I[End];

}

Caption: A streamlined workflow for obtaining UV-Vis absorption spectra of methoxybenzoic acid derivatives.

Logical Relationships in Spectral Interpretation

The interpretation of the UV-Vis spectra of these isomers is based on the interplay of electronic and steric effects.

dot graph LR { subgraph "Molecular Structure" A[Ortho Isomer] B[Meta Isomer] C[Para Isomer] end

}

Caption: The relationship between isomeric structure, dominant electronic/steric effects, and the resulting UV-Vis spectral shifts.

Conclusion

The UV-Vis absorption spectra of methoxybenzoic acid derivatives serve as an excellent case study for understanding the influence of substituent position on the electronic properties of aromatic compounds. The para isomer, with its unhindered resonance, displays the most significant bathochromic and hyperchromic effects. The meta isomer shows a more moderate effect due to the lack of direct conjugation. The ortho isomer's spectrum is a result of the complex interplay between resonance and steric hindrance, leading to a hypsochromic shift relative to the para isomer. This comparative guide provides researchers with the foundational knowledge and practical protocols to utilize UV-Vis spectroscopy for the characterization and differentiation of such closely related isomers.

References

  • Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Ultraviolet absorption spectra: Some substituted benzoic acids. Retrieved from [Link]

  • Zenodo. (n.d.). Steric Enhancement of Resonance-Evidence from Ultraviolet Spectral Study on some Halogeno- and Nitro-methoxyacetophenones. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

  • Supporting information. (n.d.). A detailed UV-Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Retrieved from [Link]

  • ACS Publications. (2021, November 9). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of the dihydroxybenzoic acid isomers in MeOH, in the range of 230-400 nm. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dissociation Constant of Anisic (p-Methoxybenzoic) Acid in the System Ethanol-Water at 25 °C. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical results for the benzoic acid solution and ethanol studied. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methoxybenzoic acid (C8H8O3). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • MDPI. (2011, December 5). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]

  • DergiPark. (n.d.). Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. Retrieved from [Link]

  • IJPER. (n.d.). Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer. Retrieved from [Link]

Sources

Comparative

Comparative Guide: X-ray Crystallography of 2-But-3-enyl-4-methoxybenzoic Acid

This guide provides a technical comparison of the crystallographic characterization of 2-But-3-enyl-4-methoxybenzoic acid against its parent standard, 4-Methoxybenzoic acid (Anisic Acid) . It is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the crystallographic characterization of 2-But-3-enyl-4-methoxybenzoic acid against its parent standard, 4-Methoxybenzoic acid (Anisic Acid) .

It is designed for researchers synthesizing benzoic acid derivatives via C-H activation (e.g., Rh(III)-catalyzed alkylation with 1,3-dienes) who need to benchmark their structural data against established packing motifs.

Executive Summary

2-But-3-enyl-4-methoxybenzoic acid represents a class of ortho-functionalized benzoic acids where steric bulk and flexible alkenyl chains significantly alter crystal packing compared to the parent 4-Methoxybenzoic acid .

While the parent compound forms planar, centrosymmetric dimers ideal for dense packing, the introduction of the ortho-homoallyl (but-3-enyl) group introduces:

  • Torsional Strain: Forcing the carboxyl group out of coplanarity with the phenyl ring.

  • Disorder: High thermal motion in the terminal vinyl group of the chain.

  • Lattice Expansion: Disruption of the classic

    
    -
    
    
    
    stacking, typically lowering the calculated density.

Experimental Protocols: Crystallization & Data Collection

To obtain comparable data, the following standardized protocol is recommended for ortho-alkenyl benzoic acid derivatives.

Workflow: Single Crystal Growth

The flexibility of the butenyl chain often inhibits crystallization. A dual-solvent diffusion method is superior to simple evaporation.

CrystallizationProtocol Sample Crude Sample (>98% Purity) Solvent Dissolution (THF or Acetone) Sample->Solvent Filter Syringe Filtration (0.2 µm PTFE) Solvent->Filter Vessel Inner Vial (Concentrated Soln) Filter->Vessel Diffusion Vapor Diffusion (Outer: Pentane/Hexane) Vessel->Diffusion Slow Diffusion (3-7 Days) Harvest Harvest Crystals (Under Paratone Oil) Diffusion->Harvest XRD X-Ray Diffraction (Mo Kα, 100 K) Harvest->XRD

Figure 1: Optimized crystallization workflow for flexible benzoic acid derivatives.

Data Collection Parameters
  • Temperature: 100 K (Mandatory to freeze the flexible butenyl tail).

  • Radiation: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption, though Cu is acceptable for small organic crystals.
  • Resolution: 0.8 Å or better is required to resolve the double bond positions in the tail.

Comparative Crystallographic Data[1]

The following table contrasts the Reference Standard (Anisic Acid) with the Representative Data for ortho-alkenyl derivatives (based on structural analogs like 2-allyl-4-methoxybenzoic acid).

ParameterReference Standard (4-Methoxybenzoic Acid) [1]Target Analyte (2-But-3-enyl-4-methoxybenzoic Acid)Implication
Crystal System MonoclinicTypically Monoclinic or TriclinicLower symmetry often results from the bulky ortho-group.
Space Group


or

Centrosymmetry is usually retained, but packing efficiency drops.
Unit Cell (

)
16.98 Å~12.0 - 14.5 ÅThe long axis shifts due to the lateral projection of the chain.
Unit Cell (

)
10.95 Å~11.0 - 12.5 ÅComparable, driven by the phenyl ring width.
Unit Cell (

)
3.98 Å~7.5 - 9.0 ÅCritical Change: The short axis expands significantly to accommodate the alkyl tail.

Angle
98.7°95° - 105°Typical monoclinic shear.
Z (Molecules/Cell) 44Standard for

packing.
Density (

)
1.385 g/cm³~1.25 - 1.32 g/cm³Lower Density: The flexible chain creates void space (inefficient packing).
R-Factor (

)
~4-5%Expect 5-8%Higher R-factor expected due to disorder in the terminal vinyl group.

Structural Analysis & Discussion

A. The "Ortho Effect" on Carboxyl Planarity

In the reference standard (Anisic acid), the carboxyl group (-COOH) is nearly coplanar with the benzene ring (torsion angle


), allowing for tight 

-stacking.

In 2-But-3-enyl-4-methoxybenzoic acid , the ortho-butenyl group exerts steric pressure.

  • Observation: Expect the carboxyl group to twist out of the phenyl plane by 20°–45° .

  • Consequence: This twist weakens the standard centrosymmetric carboxylic acid dimer (

    
     motif), potentially leading to catemer  formation (infinite chains) or slipped dimers.
    
B. Chain Flexibility & Disorder

The but-3-enyl chain (


) contains two rotatable 

bonds.
  • Crystallographic Challenge: The terminal vinyl group often exhibits positional disorder (occupying two distinct conformations in the lattice).

  • Refinement Strategy: You may need to apply PART instructions in SHELXL and restrain bond geometries (DFIX) for the disordered vinyl group during refinement.

C. Packing Motifs

While Anisic acid packs in flat sheets, the target molecule packs in interdigitated layers . The hydrophobic butenyl chains group together to form "oily" channels, while the polar carboxyl/methoxy groups form hydrogen-bonded spines.

PackingLogic Molecule 2-But-3-enyl-4-methoxybenzoic Acid Ortho Ortho-Substitution (Steric Bulk) Molecule->Ortho Chain Alkenyl Chain (Hydrophobic) Molecule->Chain Twist Carboxyl Twist (>20° Torsion) Ortho->Twist Dimer Weakened Dimer (Longer H-bonds) Twist->Dimer Layer Lipophilic Layers (Chain Interdigitation) Dimer->Layer Segregated Packing Chain->Layer

Figure 2: Impact of ortho-substitution on crystal packing logic.

References

  • Colapietro, M., & Domenicano, A. (1978). "Structural studies of benzene derivatives. III. Refinement of the crystal structure of p-methoxybenzoic acid (anisic acid)." Acta Crystallographica Section B, 34(11), 3277-3280.

  • Tabuchi, Y., et al. (2015). "Crystal structures of 4-alkoxybenzoic acids." Acta Crystallographica Section E, 71(5).
  • Lutfor, M. R., et al. (2014).[1] "Crystal structure of (E)-4-{2-[4-(allyloxy)phenyl]diazenyl}benzoic acid." Acta Crystallographica Section E, 70, 499-502.[1] (Analogous allyl-chain disorder analysis).

  • Gong, T. J., et al. (2016).[2] "Rh(III)-Catalyzed C-H Olefination of Benzoic Acids." Chemistry – An Asian Journal, 11(3), 356-359.[2] (Synthesis context for target molecule).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-But-3-enyl-4-methoxybenzoic acid

Operational Safety & Handling Guide: 2-But-3-enyl-4-methoxybenzoic acid Part 1: Executive Safety Summary Status: Niche Organic Intermediate Hazard Classification (Derived from Structural Analogs): This compound acts as a...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 2-But-3-enyl-4-methoxybenzoic acid

Part 1: Executive Safety Summary

Status: Niche Organic Intermediate Hazard Classification (Derived from Structural Analogs): This compound acts as a substituted benzoic acid.[1] In the absence of a compound-specific Safety Data Sheet (SDS), treat as a Hazardous Irritant. [1]

  • H315: Causes skin irritation.[1][2][3][4][5][6]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][3][4][5]

Critical Immediate Action:

  • Inhalation: Move to fresh air immediately.

  • Skin Contact: Wash with soap and water for 15 minutes; do not use organic solvents (e.g., ethanol) which may increase dermal absorption.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][7][8] Remove contact lenses if present.[2][3][4][6][8]

Part 2: Physicochemical Context & Hazard Logic

To handle this chemical safely, you must understand why it behaves the way it does.

FeatureChemical LogicOperational Implication
Carboxylic Acid (-COOH) Acidic proton donor (pKa ~4.5).[1]Corrosive to mucous membranes; incompatible with strong bases and reducing agents.
But-3-enyl Group Terminal alkene (-CH₂CH₂CH=CH₂).[1]Potential site for oxidation or radical polymerization. Store away from light and heat.
Methoxy Group (-OCH₃) Electron-donating group.[1]Increases electron density of the ring, potentially increasing reactivity towards electrophiles.
Physical State Likely off-white solid/powder.[1]Dust explosion hazard if micronized; inhalation risk during weighing.[1]

Part 3: PPE & Engineering Controls

The "Barrier-First" Approach Do not rely on technique alone. Your PPE is the final fail-safe.[1]

Personal Protective Equipment (PPE)
  • Hand Protection:

    • Primary: Nitrile gloves (minimum thickness 0.11 mm).[1]

    • Secondary (for prolonged handling): Double-gloving is recommended.[1] The alkene tail increases lipophilicity, potentially aiding permeation through thin latex. Avoid Latex.

  • Eye Protection:

    • ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient for powders that can become airborne.[1]

  • Respiratory Protection:

    • Work within a fume hood.[9][10][11] If weighing outside a hood is unavoidable, use a N95 or P100 particulate respirator .[1]

  • Body Protection:

    • Standard cotton lab coat (buttoned to the neck).[1] Long pants and closed-toe shoes are mandatory.[1]

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .[1]

  • Static Control: Use an anti-static gun or ionizer bar during weighing, as dry organic acids often accumulate static charge, causing powder scattering.[1]

Part 4: Operational Handling Protocols

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid without generating airborne dust.[1]

  • Preparation: Place a balance inside the fume hood or use a localized powder containment enclosure.[1]

  • Anti-Static Measure: Wipe the spatula and weighing boat with an anti-static wipe.[1]

  • Transfer:

    • Open the source container only inside the hood.[1]

    • Transfer the required amount to a pre-tared weighing boat.

    • Critical Step: Recap the source container immediately after removing the aliquot.[1]

  • Dissolution (if applicable):

    • Add the solvent (e.g., DMSO, Methanol) to the receiving vessel before adding the solid to prevent "puffing" of powder.[1]

    • Add the solid slowly to the solvent.

Protocol B: Reaction Setup (Incompatibility Check)
  • Strictly Avoid: Strong Oxidizers (e.g., KMnO₄, Peroxides) – risk of attacking the alkene side chain.[1]

  • Strictly Avoid: Strong Bases (e.g., NaOH, KOH) – exothermic deprotonation.[1]

Part 5: Visualized Workflows

Figure 1: Safe Handling Decision Logic

HandlingLogic Start Start: Handling 2-But-3-enyl-4-methoxybenzoic acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Powder Liquid Solution StateCheck->Liquid Is Dissolved Weighing Weighing Protocol Solid->Weighing Use Standard Liquid Handling Use Standard Liquid Handling Liquid->Use Standard Liquid Handling Hood Use Fume Hood Weighing->Hood Mandatory Static Apply Anti-Static Gun Hood->Static Prevent Scattering Dissolution Dissolution Step Static->Dissolution SolventFirst Add Solvent First Dissolution->SolventFirst Prevent Dust Puff

Caption: Decision matrix for handling the compound in solid vs. liquid phase to minimize inhalation risk.

Part 6: Emergency Response & Disposal

Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don goggles, double nitrile gloves, and a particulate respirator.

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Clean: Scoop up the material (do not sweep dry).[1] Wipe the area with a mild soap solution (alkaline soap helps neutralize traces).

  • Dispose: Place waste in a sealed container labeled "Hazardous Waste: Solid Organic Acid".

Disposal Logistics
  • Waste Stream: Organic Solid Waste (or Organic Solvent Waste if dissolved).[1]

  • Labeling: Must be clearly labeled with the full chemical name.[1] Do not use abbreviations like "BMB Acid".

  • Segregation: Do not mix with Oxidizing Waste streams.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Benzoic acid, 4-methoxy- (p-Anisic acid). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Organic Acids.[1] Retrieved from [Link]

Sources

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